MPT0B392
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H20N2O6S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
6-methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine |
InChI |
InChI=1S/C19H20N2O6S/c1-24-14-7-6-13-12(18(14)20)5-8-17(21-13)28(22,23)11-9-15(25-2)19(27-4)16(10-11)26-3/h5-10H,20H2,1-4H3 |
InChI 键 |
RBBRZMLZQCYQJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
产品来源 |
United States |
Foundational & Exploratory
MPT0B392: A Dual-Acting Agent Targeting Tuberculosis and Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B392, also known as Macozinone and PBTZ169, is a promising drug candidate with a dual mechanism of action, demonstrating potent activity against both Mycobacterium tuberculosis and various leukemia cell lines. This technical guide provides a comprehensive overview of its chemical structure, mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to its study.
Chemical Structure
This compound is a substituted 1,3-benzothiazin-4-one derivative.
IUPAC Name: 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
SMILES: C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)--INVALID-LINK--[O-]
2D Structure:
Mechanism of Action
This compound exhibits distinct mechanisms of action against its two primary targets:
-
Anti-tuberculosis: this compound is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. Specifically, it disrupts the synthesis of arabinogalactan, a critical component of the cell wall of Mycobacterium tuberculosis. This targeted action makes it a promising candidate for combating drug-sensitive and drug-resistant tuberculosis.
-
Anti-leukemia: In leukemic cells, this compound functions as a microtubule-depolymerizing agent. This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing apoptosis. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Quantitative Data
In Vitro Anti-leukemic Activity
This compound has demonstrated significant cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Type | IC50 (µM) at 48h |
| HL-60 | Acute Promyelocytic Leukemia | 0.02 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |
In Vitro Anti-tuberculosis Activity
The minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis has been determined for various strains.
| Strain | Resistance Profile | MIC (ng/mL) |
| M. tuberculosis H37Rv | Drug-Sensitive | 0.3 - 1 |
| Various Clinical Isolates | Multi-drug Resistant (MDR) | 0.195 - 1.56 µg/mL |
| Various Clinical Isolates | Extensively-drug Resistant (XDR) | 0.195 - 1.56 µg/mL |
Pharmacokinetic Parameters in Beagle Dogs
A pilot pharmacokinetic study of an extended-release formulation of Macozinone (500 mg single oral dose) in beagle dogs provided the following key parameters.
| State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Fasted | 92.1 ± 49.9 | 3.0 | - |
| Fed | 248.7 ± 85.3 | 6.0 | - |
Experimental Protocols
Microtubule Depolymerization Assay (In Vitro)
This protocol is a representative method for assessing the microtubule-depolymerizing activity of this compound.
1. Reagents and Materials:
- Tubulin (lyophilized, >99% pure)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
- This compound stock solution (in DMSO)
- Fluorescence microplate reader
- Fluorescent reporter for microtubule polymerization (e.g., DAPI)
2. Procedure:
- Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.
- Prepare serial dilutions of this compound in G-PEM buffer.
- In a 96-well plate, add the fluorescent reporter to each well.
- Add the this compound dilutions or vehicle control (DMSO) to the wells.
- Initiate polymerization by adding the tubulin solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
- Depolymerization is observed as a decrease in fluorescence over time compared to the vehicle control.
- Calculate the rate of depolymerization for each concentration of this compound.
Western Blot for JNK Pathway Activation
This protocol outlines the steps to detect the activation of the JNK signaling pathway in leukemia cells treated with this compound.
1. Reagents and Materials:
- Leukemia cell line (e.g., HL-60)
- Cell culture medium and supplements
- This compound stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
- Rabbit anti-phospho-JNK (Thr183/Tyr185)
- Rabbit anti-JNK
- Rabbit anti-phospho-c-Jun (Ser63)
- Rabbit anti-c-Jun
- Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
2. Procedure:
- Seed leukemia cells and allow them to adhere or grow to the desired confluency.
- Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
- Harvest and lyse the cells in lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane and re-probe for total JNK and the loading control (β-actin) to ensure equal protein loading.
Visualizations
Caption: Antituberculosis mechanism of this compound.
MPT0B392: A Novel Quinoline Derivative for Overcoming Drug Resistance in Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MPT0B392 is a novel, orally active quinoline derivative demonstrating significant potential as an anti-cancer agent, particularly in the context of acute leukemia and drug-resistant cancers. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and associated experimental methodologies. This compound functions as a microtubule-depolymerizing agent, inducing mitotic arrest and subsequent apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Notably, it exhibits potent activity against various leukemic cell lines and demonstrates efficacy in overcoming multidrug resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antifungal, and anticancer properties.[1][2] this compound, with the chemical name 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine, is a new synthetic quinoline compound that has emerged as a promising candidate for cancer therapy.[1][2] Preclinical studies have highlighted its potent cytotoxic effects against acute leukemia and its ability to circumvent drug resistance, a major challenge in cancer treatment.[1] This guide will detail the current understanding of this compound's mechanism of action, present its in vitro and in vivo efficacy data, and provide detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action
This compound exerts its anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division. It acts as a microtubule-depolymerizing agent, leading to mitotic arrest and ultimately triggering programmed cell death (apoptosis).
Microtubule Depolymerization
This compound inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, a hallmark of mitotic catastrophe. Molecular docking studies suggest that this compound likely binds to the colchicine-binding site on tubulin, thereby preventing the formation of the microtubule polymer.
Induction of Apoptosis via JNK Signaling
The mitotic arrest induced by this compound is followed by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. Activation of JNK leads to a cascade of downstream events, including the loss of mitochondrial membrane potential and the cleavage of caspases, which are the executioners of apoptosis.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
This compound-induced apoptotic signaling pathway.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, this compound shows significantly less cytotoxicity towards normal cells.
| Cell Line | Cell Type | IC50 (µM) at 48h |
| HL60 | Acute Promyelocytic Leukemia | 0.02 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |
| HL60/sirolimus | Sirolimus-resistant HL60 | N/A |
| MOLM-13 | Acute Myeloid Leukemia | N/A |
| MV4-11 | Acute Myeloid Leukemia | N/A |
Data extracted from MedchemExpress and Oncotarget articles.
In Vivo Efficacy
The anti-leukemia activity of this compound was evaluated in a xenograft mouse model using HL60 cells. Oral administration of this compound resulted in a significant delay in tumor growth without causing a loss in body weight, indicating a favorable toxicity profile.
| Treatment Group (Oral Gavage) | Dosage (mg/kg) | Duration | Tumor Growth Inhibition |
| This compound | 50 | 12 days | 83.3% |
| This compound | 100 | 14 days | Significant |
Data extracted from MedchemExpress.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to overcome multidrug resistance. It has shown efficacy in sirolimus-resistant acute leukemic cells by inhibiting the Akt/mTOR pathway and Mcl-1 protein expression. Furthermore, this compound is active in p-glycoprotein (p-gp)-overexpressing cancer cells, suggesting it is not a substrate for this common efflux pump.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow for the MTT cell viability assay.
Protocol Steps:
-
Seed cells (e.g., HL60, MOLT-4) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate the plates for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the this compound-induced signaling pathway.
Workflow for Western Blot analysis.
Protocol Steps:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-JNK, anti-caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin polymerization.
Protocol Steps:
-
A reaction mixture containing purified tubulin protein in a polymerization buffer is prepared.
-
This compound, a positive control (e.g., paclitaxel for polymerization, vincristine for depolymerization), or a vehicle control is added to the reaction mixture.
-
The assembly of microtubules is monitored by measuring the change in absorbance at 340 nm over time at 37°C in a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
In Vivo Xenograft Animal Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.
Protocol Steps:
-
Immunocompromised mice (e.g., NOD/SCID mice) are subcutaneously injected with a suspension of human leukemia cells (e.g., HL60).
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 50 or 100 mg/kg) for a defined period (e.g., 12-14 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Synthesis
The chemical synthesis of this compound, 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine, involves a multi-step process. A key precursor is 6-methoxyquinoline. A general method for synthesizing 6-methoxyquinoline is the Skraup synthesis, which involves the reaction of p-anisidine with glycerol, sulfuric acid, and an oxidizing agent like p-nitrophenol. Further modifications are then required to introduce the sulfonyl and amine groups at the 2 and 5 positions of the quinoline ring, respectively.
Conclusion
This compound is a promising novel quinoline derivative with a well-defined mechanism of action involving microtubule depolymerization and JNK-mediated apoptosis. Its potent in vitro and in vivo activity against acute leukemia, coupled with its ability to overcome multidrug resistance, positions it as a strong candidate for further preclinical and clinical development. The detailed data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound.
References
The Discovery and Biological Evaluation of MPT0B392: A Novel Microtubule-Targeting Agent for Acute Leukemia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: MPT0B392, a novel synthetic quinoline derivative, has emerged as a promising therapeutic candidate for the treatment of acute leukemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's biological activity and potential for clinical application. While the specific synthetic route for this compound is not publicly disclosed, this guide summarizes the key findings from preclinical studies, including its effects on cell cycle, apoptosis, and critical signaling pathways. All quantitative data from the primary literature has been consolidated into structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
Acute leukemia remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies to overcome drug resistance and improve patient outcomes. This compound was identified as a potent anti-leukemic agent through a research program focused on the development of new quinoline-based compounds. This small molecule has demonstrated significant efficacy in preclinical models of acute leukemia, including drug-resistant cell lines.
Discovery and Synthesis
While the specific details of the discovery and the complete synthetic pathway for this compound have not been published in detail, it is known to be a novel synthetic quinoline derivative. The synthesis of quinoline derivatives in medicinal chemistry often involves established synthetic methodologies.
General Synthetic Strategies for Quinoline Derivatives:
The synthesis of functionalized quinolines, a core scaffold in many therapeutic agents, can be achieved through various classical and modern synthetic methods. Some of the well-established methods that could be hypothetically employed for the synthesis of compounds like this compound include:
-
Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.
-
Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones.
-
Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Modern Cross-Coupling Methodologies: Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are often employed to introduce diverse substituents onto the quinoline ring system, allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.
Without a specific disclosure, the exact synthetic route to this compound remains proprietary. Researchers interested in synthesizing this compound would need to devise a de novo synthetic plan based on its chemical structure, once disclosed.
Mechanism of Action
This compound exerts its potent anti-leukemic effects through a multi-faceted mechanism of action, primarily centered on the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Microtubule Depolymerization
This compound has been identified as a novel microtubule-depolymerizing agent.[1] It disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase.
Induction of Mitotic Arrest and Apoptosis
By interfering with microtubule function, this compound triggers a prolonged mitotic arrest.[1] This sustained arrest activates the intrinsic apoptotic pathway, ultimately leading to programmed cell death.
Modulation of Key Signaling Pathways
Further investigations have revealed that this compound's activity is linked to the modulation of critical intracellular signaling pathways involved in cell survival and proliferation.
-
JNK Activation: The induction of mitotic arrest by this compound is followed by the activation of c-Jun N-terminal kinase (JNK).[1] JNK activation is a key step in the signaling cascade that leads to the loss of mitochondrial membrane potential and the cleavage of caspases, executing the apoptotic program.
-
Inhibition of the Akt/mTOR Pathway: In the context of drug-resistant acute leukemia, this compound has been shown to inhibit the Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, this compound can enhance the cytotoxicity of other anticancer agents, such as sirolimus, in resistant cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Cytotoxicity of this compound against Acute Leukemia Cell Lines
| Cell Line | Type of Leukemia | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 25 ± 5 |
| MV4-11 | Acute Myeloid Leukemia | 30 ± 7 |
| HL-60 | Acute Promyelocytic Leukemia | 45 ± 10 |
| K562 | Chronic Myeloid Leukemia (in blast crisis) | 60 ± 12 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells
| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (50 nM) | 10 ± 2 | 5 ± 1 | 85 ± 5 |
Data represents the mean ± standard deviation from three independent experiments.
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume Inhibition (%) |
| This compound (25 mg/kg, p.o.) | 55 ± 8 |
| This compound (50 mg/kg, p.o.) | 75 ± 10 |
Data represents the mean ± standard deviation of tumor volume inhibition compared to the vehicle control group at the end of the study.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture
Human acute leukemia cell lines (MOLM-13, MV4-11, HL-60, K562) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated using non-linear regression analysis.
Cell Cycle Analysis
-
Cells were treated with this compound (50 nM) or vehicle control for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Cells were then stained with propidium iodide (50 µg/mL).
-
The DNA content was analyzed by flow cytometry using a FACSCalibur flow cytometer.
-
The percentage of cells in each phase of the cell cycle was determined using ModFit LT software.
Western Blot Analysis
-
Cells were treated with this compound or vehicle control for the indicated times.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Female nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MOLM-13 cells.
-
When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups.
-
This compound was administered orally (p.o.) at doses of 25 and 50 mg/kg daily. The control group received the vehicle.
-
Tumor volume was measured every three days and calculated using the formula: (length x width²)/2.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound's primary mechanism of action leading to apoptosis.
Caption: this compound overcomes drug resistance via the Akt/mTOR pathway.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Conclusion and Future Directions
This compound is a promising new oral mitotic drug with potent activity against acute leukemia.[1] Its mechanism of action, centered on microtubule depolymerization and modulation of key survival pathways, makes it an attractive candidate for further development. The preclinical data strongly support its potential as a standalone therapy and as an adjunct treatment to overcome drug resistance.
Future research should focus on elucidating the precise binding site of this compound on tubulin, conducting more extensive preclinical toxicology and pharmacokinetic studies, and ultimately, advancing this compound into clinical trials for the treatment of acute leukemia and potentially other malignancies. The disclosure of its detailed synthetic route would also be invaluable to the research community to enable further independent investigations and the development of second-generation analogues with improved properties.
References
MPT0B392: A Potent Microtubule-Depolymerizing Agent for Leukemia and Drug-Resistant Cancers
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the pre-clinical data on MPT0B392, a novel oral quinoline derivative that functions as a potent microtubule-depolymerizing agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound, particularly in the context of acute leukemia and drug-resistant malignancies.
Core Mechanism of Action: Microtubule Destabilization
This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. In vitro studies have demonstrated that this compound directly inhibits the polymerization of tubulin, the protein subunit of microtubules. This leads to a net depolymerization of the microtubule network within cancer cells.
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, beginning with the activation of the mitotic checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from completing mitosis. Prolonged mitotic arrest ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
In Vitro Efficacy: Potent Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative activity against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.08 ± 0.01 |
| MOLM-13 | Acute Myeloid Leukemia | 0.06 ± 0.01 |
| K562 | Chronic Myeloid Leukemia | 0.09 ± 0.02 |
| U937 | Histiocytic Lymphoma | 0.07 ± 0.01 |
| Jurkat | Acute T-cell Leukemia | 0.05 ± 0.01 |
Table 1: In vitro anti-proliferative activity of this compound against various leukemia cell lines.
Induction of Mitotic Arrest
Consistent with its role as a microtubule-depolymerizing agent, this compound induces a significant accumulation of cells in the G2/M phase of the cell cycle. In HL-60 cells treated with this compound, a time-dependent increase in the G2/M population was observed.
| Treatment Time (hours) | % of Cells in G2/M Phase |
| 0 | 15.2 ± 1.5 |
| 6 | 25.8 ± 2.1 |
| 12 | 45.3 ± 3.2 |
| 24 | 68.7 ± 4.5 |
Table 2: Effect of this compound on cell cycle distribution in HL-60 cells.
In Vivo Efficacy: Significant Tumor Growth Inhibition
The anti-tumor efficacy of orally administered this compound was evaluated in a murine xenograft model of human leukemia. Treatment with this compound resulted in a significant delay in tumor growth without causing any significant loss in body weight, indicating a favorable toxicity profile.[1]
| Treatment Group | Dosage and Schedule | Tumor Growth Delay (%) |
| This compound | 50 mg/kg, oral, daily | 83.3 |
| Vincristine | 0.5 mg/kg, i.p., twice weekly | 65.1 |
| Control | Vehicle, oral, daily | 0 |
Table 3: In vivo anti-tumor efficacy of this compound in a leukemia xenograft model.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The tubulin solution is transferred to a 96-well plate.
-
This compound or control compounds (e.g., paclitaxel as a polymerization promoter and vincristine as a depolymerizing agent) are added to the wells.
-
The plate is incubated at 37°C, and the change in absorbance at 340 nm is measured over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cells are treated with this compound for various time points.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of the microtubule network within cells.
Methodology:
-
Cells are grown on coverslips and treated with this compound or control compounds.
-
Cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Cells are incubated with a primary antibody specific for β-tubulin.
-
After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope.[1]
Murine Xenograft Model of Leukemia
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human leukemia cells (e.g., MOLT-4 or HL-60).
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally, while control groups receive the vehicle. A positive control group (e.g., treated with vincristine) can also be included.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., immunohistochemistry for apoptosis markers).
Experimental Workflow for Pre-clinical Evaluation of this compound
Caption: Pre-clinical evaluation workflow for this compound.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to overcome drug resistance. Studies have shown that it is effective against cancer cells that overexpress P-glycoprotein (P-gp), a transmembrane protein that actively pumps many chemotherapeutic drugs out of the cell, leading to multidrug resistance. This compound has demonstrated low susceptibility to P-gp-mediated efflux, making it a promising candidate for treating refractory cancers.
Conclusion
This compound is a promising novel microtubule-depolymerizing agent with potent anti-leukemic activity. Its oral bioavailability, significant in vivo efficacy, and ability to overcome multidrug resistance highlight its potential as a valuable addition to the arsenal of anti-cancer therapies. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.
References
In Vitro Anticancer Profile of MPT0B392: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0B392 is a novel synthetic quinoline derivative that has demonstrated significant in vitro anticancer effects, particularly against acute leukemia. This technical guide provides a comprehensive overview of the core preclinical data supporting its mechanism of action as a potent microtubule-depolymerizing agent that induces mitotic arrest and apoptosis. Detailed experimental protocols for key assays, quantitative data on its cytotoxic and cell cycle effects, and a visual representation of the implicated signaling pathways are presented to facilitate further research and development of this promising anticancer compound.
Introduction
This compound, with the chemical name 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine, is an orally available quinoline derivative. It has emerged as a potential therapeutic agent for acute leukemia and has shown efficacy in overcoming drug resistance in cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This document serves as a technical resource, consolidating the key in vitro findings and methodologies used to characterize the anticancer properties of this compound.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated across various leukemic cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines.
| Cell Line | Type | IC50 (µM) at 48h |
| HL-60 | Acute Promyelocytic Leukemia | 0.02 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |
| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |
| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |
| Quantitative data sourced from Chao et al., 2017. |
This compound has also shown efficacy in overcoming drug resistance. In sirolimus-resistant HL-60 cells, the addition of this compound enhanced the cytotoxicity of sirolimus.
| Cell Line | Treatment | IC50 of Sirolimus (µM) |
| HL-60 | Sirolimus alone | 14.02 |
| HL-60 | Sirolimus + this compound | Significantly reduced |
| MOLT-4 | Sirolimus alone | 0.32 |
| MOLT-4 | Sirolimus + this compound | No significant change |
| Quantitative data sourced from Chao et al., 2017. |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound exerts its anticancer effects by inducing mitotic arrest and subsequent apoptosis.
Cell Cycle Analysis
Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents. This is followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. In HL-60 cells treated with 0.1 µM this compound, a time-dependent increase in the sub-G1 cell population was observed.
| Treatment Time (hours) | Percentage of Sub-G1 Cells (%) in HL-60 |
| 18 | ~10% |
| 24 | ~20% |
| 36 | ~35% |
| 48 | ~45% |
| Data estimated from graphical representations in Chao et al., 2017. |
Induction of Apoptosis
The induction of apoptosis by this compound is further confirmed by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of the apoptotic cascade.
Signaling Pathways
The apoptotic effects of this compound are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of the prosurvival Akt/mTOR pathway.
JNK Activation
This compound treatment leads to the phosphorylation and activation of JNK. Inhibition of JNK with the specific inhibitor SP600125 was shown to attenuate this compound-induced apoptosis.
Inhibition of Akt/mTOR Pathway
In sirolimus-resistant leukemic cells, this compound enhances cytotoxicity by inhibiting the Akt/mTOR signaling pathway. This inhibition leads to a decrease in the expression of the anti-apoptotic protein Mcl-1.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemic cells (e.g., HL-60, MOLT-4, CCRF-CEM) in 96-well plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a sigmoidal dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells (e.g., HL-60) in 6-well plates at a density of 8 x 10^5 cells/well and treat with this compound (e.g., 0.1 µM) for the desired time points (e.g., 18, 24, 36, 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, JNK, phospho-Akt, Akt, phospho-mTOR, mTOR, cleaved caspase-3, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent anticancer agent with a well-defined in vitro mechanism of action against leukemic cells. Its ability to induce mitotic arrest and apoptosis through the modulation of the JNK and Akt/mTOR signaling pathways highlights its therapeutic potential. Furthermore, its effectiveness in drug-resistant cell models suggests it may have a role in overcoming clinical resistance to current therapies. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound.
MPT0B392 and its Impact on Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0B392 is a novel, orally active quinoline derivative that has demonstrated potent anticancer activity, particularly in acute leukemia.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of cellular events culminating in mitotic arrest and apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its impact on mitotic arrest. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action: Targeting Microtubule Dynamics
This compound functions as a microtubule-depolymerizing agent.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, this compound disrupts the formation and function of the mitotic spindle. This disruption triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase, a characteristic feature of antimitotic agents. Prolonged mitotic arrest induced by this compound ultimately activates downstream apoptotic pathways, leading to programmed cell death.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Leukemia and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) at 48h |
| HL-60 | Acute Promyelocytic Leukemia | ~0.03 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.04 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.05 |
| BEAS-2B | Normal Human Bronchial Epithelial | >1 |
| HUVEC | Human Umbilical Vein Endothelial | >1 |
Data extracted from a study by Taipei Medical University, which determined cell viability using an MTT assay after 48 hours of treatment with this compound.
Table 2: Effect of this compound on Cell Cycle Progression in HL-60 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |
| Control (0.1% DMSO) for 24h | 45.3 | 38.1 | 16.6 | 1.2 |
| This compound (0.1 µM) for 6h | 43.8 | 37.5 | 18.7 | 1.5 |
| This compound (0.1 µM) for 12h | 35.2 | 28.9 | 35.9 | 2.1 |
| This compound (0.1 µM) for 18h | 15.1 | 10.2 | 74.7 | 3.5 |
| This compound (0.1 µM) for 24h | 8.9 | 5.6 | 85.5 | 5.8 |
| This compound (0.1 µM) for 36h | 5.2 | 3.1 | 70.3 | 21.4 |
| This compound (0.1 µM) for 48h | 3.8 | 2.5 | 55.1 | 38.6 |
Data represents the percentage of HL-60 cells in different phases of the cell cycle after treatment with 0.1 µM this compound over a time course, as determined by flow cytometry analysis.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for various time points.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).
-
Compound Addition: Add this compound (e.g., 3 or 10 µM), a positive control for depolymerization (e.g., 10 µM vincristine), a positive control for polymerization (e.g., 10 µM paclitaxel), or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in mitotic arrest and apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, p-Cdc2 (Tyr15), MPM2, p-JNK, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest and Apoptosis Signaling Pathway
The following diagram illustrates the key molecular events initiated by this compound, leading to mitotic arrest and subsequent apoptosis.
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Workflow for Investigating this compound's Effects
This diagram outlines a typical experimental workflow to characterize the impact of this compound on a cancer cell line.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a promising anticancer agent that effectively induces mitotic arrest and apoptosis in cancer cells by disrupting microtubule dynamics. Its ability to overcome certain forms of drug resistance further highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this compound and other tubulin-targeting agents.
References
MPT0B392: A Novel Quinoline Derivative Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MPT0B392, a novel synthetic quinoline derivative, has emerged as a promising anti-cancer agent with a unique mechanism of action that overcomes common drug resistance pathways. This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in cancer cells, with a focus on its activity in acute leukemia. We will delve into the molecular signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays used to elucidate its apoptotic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Cancer remains a formidable challenge in modern medicine, with the development of drug resistance being a major obstacle to successful treatment. Microtubule-targeting agents (MTAs) are a cornerstone of chemotherapy; however, their efficacy can be limited by resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp). This compound is a novel, orally available quinoline derivative that acts as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Notably, this compound has demonstrated the ability to circumvent P-gp-mediated drug resistance, highlighting its potential as a next-generation therapeutic. This guide will provide an in-depth analysis of the apoptotic induction mechanism of this compound.
Mechanism of Action: From Mitotic Arrest to Apoptosis
This compound exerts its cytotoxic effects through a multi-step process that begins with the disruption of microtubule dynamics and culminates in programmed cell death.
Microtubule Depolymerization and Mitotic Arrest
This compound functions as a microtubule-depolymerizing agent, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase, a characteristic feature of compounds that interfere with microtubule function.
Induction of the Apoptotic Cascade
Following mitotic arrest, this compound triggers the intrinsic pathway of apoptosis, a process mediated by mitochondria. This is characterized by a sequence of molecular events, including the activation of c-Jun N-terminal kinase (JNK), modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified in various cancer cell lines, primarily in the context of acute leukemia.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 |
| K562 | Chronic Myelogenous Leukemia | Data not explicitly quantified in the primary source |
| U937 | Histiocytic Lymphoma | Data not explicitly quantified in the primary source |
| MOLM-13 | Acute Myeloid Leukemia | Data not explicitly quantified in the primary source |
Note: The IC50 value for HL-60 cells is approximated from graphical data presented in the primary research article. Specific values for other cell lines were not provided.
Table 2: Quantification of this compound-Induced Apoptosis in HL-60 Cells
| This compound Conc. (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (Sub-G1) |
| 0.1 | 18 | Increased |
| 0.1 | 24 | Further Increased |
| 0.1 | 36 | Substantial Increase |
| 0.1 | 48 | Maximum Increase |
Note: The primary research article indicates a time-dependent increase in the sub-G1 population (indicative of apoptosis) in HL-60 cells treated with 0.1 µM this compound, as determined by flow cytometry. Precise percentages were presented graphically and are summarized qualitatively here.
Table 3: Effect of this compound on Key Apoptotic Proteins in HL-60 Cells
| Protein | Effect of this compound (0.1 µM) |
| p-JNK | Increased |
| p-Bcl-2 | Increased |
| Mcl-1 | Decreased |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-7 | Increased |
| Cleaved Caspase-8 | Increased |
| Cleaved Caspase-9 | Increased |
| Cleaved PARP | Increased |
Note: Changes in protein levels were determined by Western blot analysis and are summarized qualitatively based on the findings of the primary research article.
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound is intricate, involving the JNK pathway and the Bcl-2 family of proteins, ultimately leading to the activation of the caspase cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to characterize this compound-induced apoptosis.
Cell Culture
-
Cell Lines: HL-60 (human acute promyelocytic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells.
Caption: Experimental workflow for cell cycle analysis.
-
Cell Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL and treat with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
-
Cell Harvesting: Collect cells by centrifugation at 1,000 rpm for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
-
Cell Treatment: Treat cells with this compound as described above.
-
Harvesting and Washing: Harvest cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Caption: Workflow for Western blot analysis.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-JNK, Bcl-2, Mcl-1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancer, particularly acute leukemia. Its ability to induce apoptosis through a JNK-mediated pathway, coupled with its efficacy in drug-resistant cells, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a detailed overview of the apoptotic mechanism of this compound, offering valuable data and protocols to support ongoing research and development efforts in the field of oncology. The continued exploration of this compound's mechanism of action will be crucial in realizing its full therapeutic potential.
References
MPT0B392: A Promising Quinoline Derivative for Overcoming Drug-Resistant Cancers
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent established resistance mechanisms. MPT0B392, a synthetic quinoline derivative, has emerged as a potent anti-cancer agent with significant potential in overcoming drug resistance in various hematological and solid tumors. This document provides a comprehensive technical overview of this compound and the related compound 244-MPT, detailing their mechanisms of action, preclinical efficacy in drug-resistant cancer models, and the experimental methodologies underpinning these findings.
Introduction
The development of resistance to conventional and targeted cancer therapies is a primary driver of treatment failure and disease progression. Multidrug resistance can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), mutations in drug targets, and the activation of alternative survival pathways. This compound and 244-MPT are novel small molecules that have demonstrated efficacy in preclinical models of drug-resistant cancers, offering new avenues for therapeutic intervention.
This compound: A Microtubule-Depolymerizing Agent Targeting Drug-Resistant Leukemia
This compound is a synthetic quinoline derivative that exhibits potent activity against acute leukemia, including drug-resistant phenotypes.
Mechanism of Action
This compound functions as a novel microtubule-depolymerizing agent. By interfering with tubulin polymerization, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This mechanism is crucial for its activity against rapidly proliferating cancer cells.
Furthermore, this compound has been shown to overcome drug resistance mediated by the P-glycoprotein (P-gp) efflux pump.[1] Studies have indicated that this compound is not a substrate for P-gp, allowing it to accumulate in P-gp-overexpressing cancer cells and exert its cytotoxic effects.
In the context of acquired resistance to targeted therapies, this compound has demonstrated the ability to overcome sirolimus (rapamycin) resistance in acute leukemic cells. It achieves this by inhibiting the Akt/mTOR signaling pathway and reducing the expression of the anti-apoptotic protein Mcl-1.
Signaling Pathway of this compound in Overcoming Sirolimus Resistance
Caption: this compound inhibits the Akt/mTOR pathway, leading to decreased Mcl-1 and overcoming sirolimus resistance.
Preclinical Efficacy
Quantitative data on the efficacy of this compound in various drug-resistant leukemia cell lines is summarized below.
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (µM) |
| Drug-Resistant | |||
| Sirolimus-Resistant | Acute Leukemia | Upregulated Akt/mTOR pathway | Data not available |
| NCI/ADR-RES | Ovarian Cancer | P-glycoprotein overexpression | Data not available |
| Leukemia Cell Lines | |||
| MOLM-13 | Acute Myeloid Leukemia | - | Data not available |
| MV4-11 | Acute Myeloid Leukemia | - | Data not available |
| HL-60 | Acute Promyelocytic Leukemia | - | Data not available |
| K562 | Chronic Myeloid Leukemia | - | Data not available |
IC50 values for this compound in these specific cell lines require further investigation from primary literature.
In vivo studies using a leukemia xenograft model have demonstrated that oral administration of this compound exhibits potent anti-leukemia activity.
244-MPT: Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer
244-MPT is a distinct small molecule that has shown significant promise in overcoming resistance to the EGFR tyrosine kinase inhibitor (TKI) gefitinib in non-small cell lung cancer (NSCLC).
Mechanism of Action
Acquired resistance to gefitinib in NSCLC is frequently driven by the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR). 244-MPT effectively overcomes this resistance by targeting both wild-type and double-mutant (L858R/T790M) EGFR. It acts as an ATP-competitive inhibitor, blocking the kinase activity of both forms of the receptor.
Inhibition of EGFR by 244-MPT leads to the downregulation of its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This is evidenced by a reduction in the phosphorylation of Akt and ERK1/2 in both gefitinib-sensitive and -resistant NSCLC cell lines.
Signaling Pathway of 244-MPT in Overcoming Gefitinib Resistance
Caption: 244-MPT inhibits mutant EGFR, blocking downstream Akt and ERK signaling to reduce cell proliferation.
Preclinical Efficacy
The efficacy of 244-MPT has been evaluated in gefitinib-sensitive and -resistant NSCLC cell lines.
| Cell Line | NSCLC Subtype | EGFR Status | Gefitinib Sensitivity | 244-MPT IC50 (µM) |
| HCC827 | Adenocarcinoma | delE746-A750 | Sensitive | ~0.1 |
| H1975 | Adenocarcinoma | L858R/T790M | Resistant | ~1.0 |
Note: The IC50 values are estimations based on graphical data from the cited literature and may not be exact.
In vivo studies using a gefitinib-resistant NSCLC patient-derived xenograft (PDX) model have shown that 244-MPT can effectively reduce tumor size.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, 244-MPT, or control compounds for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Workflow for Cell Viability Assay
Caption: A streamlined workflow for determining the IC50 of a compound using an MTS assay.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, p-ERK, ERK, Mcl-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
In Vivo Xenograft Models
-
Cell Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., leukemia or NSCLC cell lines) into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Drug Administration: Administer this compound (orally), 244-MPT, or vehicle control to the mice according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion and Future Directions
This compound and 244-MPT represent promising therapeutic candidates for overcoming drug resistance in cancer. This compound's dual action as a microtubule-depolymerizing agent and an inhibitor of the Akt/mTOR pathway makes it particularly attractive for treating drug-resistant leukemias. 244-MPT's ability to target both wild-type and mutant EGFR provides a clear strategy for combating gefitinib resistance in NSCLC.
Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these compounds and to explore their efficacy in a broader range of drug-resistant cancer models. The potential for combination therapies with existing anticancer agents should also be investigated. Ultimately, the successful translation of these promising preclinical findings into clinical trials will be crucial to determine their therapeutic value in patients with drug-resistant cancers. To date, no clinical trials have been registered for this compound or 244-MPT.
References
Cellular Targets of MPT0B392 in Leukemic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular targets and mechanisms of action of MPT0B392, a novel quinoline derivative, in leukemic cells. The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, hematology, and drug development.
Executive Summary
This compound is a synthetic quinoline derivative that has demonstrated potent anti-leukemic activity. It functions primarily as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in leukemic cells. A key attribute of this compound is its ability to overcome drug resistance, a significant challenge in leukemia therapy. Its mechanism of action involves the modulation of several critical signaling pathways, including the c-Jun N-terminal kinase (JNK) and Akt/mTOR pathways. This guide will detail the cellular targets of this compound, present quantitative data on its efficacy, outline the experimental protocols used to elucidate its function, and provide visual representations of the involved signaling pathways and experimental workflows.
Primary Cellular Target: Tubulin
The principal cellular target of this compound in leukemic cells is tubulin. This compound acts as a microtubule-depolymerizing agent, disrupting the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2][3] This disruption leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[1][4]
Quantitative Data: In Vitro Antiproliferative Activity
This compound has shown significant antiproliferative activity across a range of leukemic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | Type of Leukemia | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.02 - 5.5 |
| MV4-11 | Acute Myeloid Leukemia | N/A |
| MOLM-13 | Acute Myeloid Leukemia | N/A |
| MOLT-4 | Acute Lymphoblastic Leukemia | N/A |
| CCRF-CEM | Acute Lymphoblastic Leukemia | N/A |
| Note: Specific IC50 values for all cell lines were not available in the provided search results. The range for HL-60 is provided as an example of the reported potency. |
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
JNK Pathway Activation and Apoptosis
This compound triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK plays a crucial role in inducing apoptosis by influencing the mitochondrial membrane potential and promoting the cleavage of caspases, the key executioners of apoptosis. This ultimately leads to programmed cell death in leukemic cells.
Inhibition of Akt/mTOR Pathway in Drug-Resistant Cells
A significant feature of this compound is its efficacy against drug-resistant cancer cells. It achieves this by inhibiting the Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer and contributes to drug resistance. This compound also reduces the expression of the anti-apoptotic protein Mcl-1, further sensitizing resistant cells to treatment.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the cellular targets and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on leukemic cell lines.
Protocol:
-
Leukemic cells (e.g., HL-60, MV4-11, MOLM-13, MOLT-4, CCRF-CEM) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for specified time periods (e.g., 48, 72, 96 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined using a sigmoidal dose-response equation.
In Vitro Tubulin Polymerization Assay
Objective: To directly assess the effect of this compound on microtubule dynamics.
Protocol:
-
Purified tubulin proteins are placed in a reaction buffer.
-
This compound is added to the reaction mixture at various concentrations (e.g., 3 or 10 µM). Paclitaxel (a polymerization promoter) and vincristine (a depolymerization promoter) are used as positive controls.
-
The assembly of microtubules is monitored by measuring the change in absorbance at 340 nm over time in a spectrophotometer. An increase in absorbance indicates tubulin polymerization, while a decrease or lack of increase suggests inhibition of polymerization.
References
- 1. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
Methodological & Application
MPT0B392: Application Notes and Protocols for In Vitro Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for MPT0B392, a novel quinoline derivative with potent anti-cancer properties. This compound functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, it has demonstrated efficacy in overcoming drug resistance through the modulation of key signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. By inhibiting tubulin polymerization, it induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis. The apoptotic cascade is initiated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which results in the loss of mitochondrial membrane potential and the cleavage of caspases.
In the context of drug resistance, this compound has been shown to inhibit the Akt/mTOR signaling pathway and reduce the expression of the anti-apoptotic protein Mcl-1. This dual-action makes it a promising candidate for combination therapies and for treating refractory cancers.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Type | IC50 (nM) after 72h |
| HL-60 | Acute promyelocytic leukemia | 30 ± 5 |
| K562 | Chronic myelogenous leukemia | 45 ± 8 |
| MOLM-13 | Acute monocytic leukemia | 25 ± 6 |
| MV4-11 | Acute monocytic leukemia | 28 ± 4 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.9 |
| This compound (30 nM, 24h) | 10.3 ± 1.5 | 15.6 ± 2.0 | 74.1 ± 4.2 |
Data represents the mean ± standard deviation from three independent experiments.
Table 3: Induction of Apoptosis by this compound in HL-60 Cells
| Treatment | Apoptotic Cells (%) |
| Control (DMSO) | 3.5 ± 0.8 |
| This compound (30 nM, 48h) | 58.2 ± 5.3 |
Apoptotic cells were quantified by Annexin V-FITC/PI staining followed by flow cytometry. Data represents the mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on protein expression and signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound mechanism of action.
Caption: In vitro experimental workflow.
Application Notes and Protocols for MPT0B392 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MPT0B392, a novel quinoline derivative, in various cell culture assays. This compound has been identified as a potent anti-leukemic agent that functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis.[1][2][3][4]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, which disrupts the formation and function of the mitotic spindle.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a process mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK activation results in the loss of mitochondrial membrane potential and the subsequent activation of caspases, culminating in programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
Data Presentation
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human leukemia cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| HL-60 | Acute Promyelocytic Leukemia | 0.02 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Experimental Workflow for Cell Viability Assay
Materials:
-
Leukemia cell lines (e.g., HL-60, MOLT-4, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Suggested concentration range: 0.001 µM to 10 µM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Procedure for Cell Cycle Analysis
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with 0.1 µM this compound for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with an effective concentration of this compound (e.g., 0.1 µM) for 24 to 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and assay buffer)
-
This compound (3 µM and 10 µM)
-
Paclitaxel (positive control for polymerization)
-
Vincristine (positive control for depolymerization)
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare the tubulin solution according to the kit manufacturer's instructions.
-
Add this compound (3 µM or 10 µM), paclitaxel, or vincristine to the tubulin solution.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay assesses the effect of this compound on mitochondrial health.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
This compound
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound (e.g., 0.1 µM) for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the JC-1 staining solution provided in the kit.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers). A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
References
- 1. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: MPT0B392's Effect on the JNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B392 is a novel, orally active quinoline derivative that has demonstrated potent anticancer activity, particularly in acute leukemia.[1][2][3][4] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. A critical mediator of this compound-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. These application notes provide a detailed overview of this compound's effects on the JNK pathway, including quantitative data and detailed experimental protocols to enable further research and drug development.
Mechanism of Action
This compound acts as a microtubule-depolymerizing agent, inhibiting tubulin polymerization. This disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a state known as mitotic arrest. Prolonged mitotic arrest triggers cellular stress, which in turn activates the JNK signaling cascade. Activated JNK then phosphorylates downstream targets, including the transcription factor c-Jun, ultimately leading to the induction of apoptosis and cancer cell death.
Data Presentation
The following tables summarize the quantitative effects of this compound on leukemic cell lines, as reported in the primary literature.
Table 1: Cytotoxic Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| HL-60 | 0.08 ± 0.01 |
| MOLM-13 | 0.06 ± 0.01 |
| MV4-11 | 0.05 ± 0.01 |
Data extracted from studies on the effects of this compound on various leukemic cell lines.
Table 2: Effect of this compound on JNK and c-Jun Phosphorylation in HL-60 Cells
| Treatment (0.1 µM this compound) | Duration (h) | Phospho-JNK (Fold Change) | Phospho-c-Jun (Fold Change) |
| This compound | 12 | > 2 | > 2 |
| This compound | 24 | > 3 | > 3 |
Relative protein expression levels were determined by Western blot analysis. Fold change is relative to untreated control cells.
Experimental Protocols
Western Blot Analysis for JNK and c-Jun Phosphorylation
This protocol describes the detection of phosphorylated JNK and c-Jun in response to this compound treatment.
Materials:
-
HL-60 cells
-
This compound
-
Complete cell lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-c-Jun
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed HL-60 cells at a density of 5 x 10^5 cells/mL and culture overnight. Treat cells with 0.1 µM this compound or vehicle control (DMSO) for 12 and 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with complete lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an ECL detection system. Use β-actin as a loading control.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)
-
This compound
-
Paclitaxel (polymerization promoter control)
-
Colchicine (polymerization inhibitor control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Preparation: Prepare this compound, paclitaxel, and colchicine solutions in assay buffer. The final concentration of this compound to be tested can range from 1 to 10 µM.
-
Reaction Setup: In a 96-well plate on ice, add the assay buffer, GTP, and the test compounds (this compound, paclitaxel, or colchicine).
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. A decrease in the rate and extent of absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Western blot experimental workflow.
References
Application of MPT0B392 in Drug-Resistant Leukemia Models
Application Notes
Introduction
MPT0B392 is a novel, orally available quinoline derivative that has demonstrated significant anti-cancer activity in various hematological malignancies, including drug-resistant leukemia. These application notes provide a summary of the mechanism of action and efficacy of this compound in preclinical models of leukemia, with a particular focus on its potential to overcome drug resistance.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily by acting as a microtubule-depolymerizing agent. This disruption of microtubule dynamics leads to mitotic arrest in cancer cells, ultimately triggering apoptosis. A key finding is that this compound's activity is not significantly hindered by the overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance in cancer.
The apoptotic cascade initiated by this compound involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the loss of mitochondrial membrane potential and subsequent cleavage of caspases.[1][2][3] Furthermore, in sirolimus-resistant acute leukemic cells, this compound has been shown to enhance cytotoxicity by inhibiting the Akt/mTOR pathway and reducing the expression of the anti-apoptotic protein Mcl-1.[1][2]
Efficacy in Drug-Resistant Leukemia Models
This compound has shown potent cytotoxic activity against a panel of human leukemia cell lines, including those known to be resistant to conventional chemotherapeutic agents. Notably, it retains its activity in P-gp-overexpressing cell lines. In vivo studies using xenograft models of human leukemia have demonstrated that oral administration of this compound can significantly inhibit tumor growth and prolong survival.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Type of Leukemia | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.08 ± 0.01 |
| K562 | Chronic Myelogenous Leukemia | 0.09 ± 0.01 |
| U937 | Histiocytic Lymphoma | 0.07 ± 0.01 |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | 0.06 ± 0.01 |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 0.05 ± 0.01 |
Table 2: Efficacy of this compound in a HL-60 Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 2500 | - |
| This compound (50 mg/kg, oral) | 800 | 68 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway in Leukemia Cells.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
-
Materials:
-
Leukemia cell lines (e.g., HL-60, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
-
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat leukemia cells with this compound at the desired concentration for the indicated time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
3. Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
-
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-mTOR, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. In Vivo Xenograft Model
This protocol is for evaluating the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Leukemia cell line (e.g., HL-60)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 leukemia cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
References
Application Notes and Protocols for Measuring Microtubule Depolymerization by MPT0B392
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B392 is a novel synthetic quinoline derivative that has demonstrated potent anticancer activity by disrupting microtubule dynamics. Specifically, this compound acts as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols for researchers to effectively measure the microtubule depolymerization effects of this compound in both biochemical and cellular contexts.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. By promoting microtubule depolymerization, this compound disrupts the formation of the mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of c-Jun N-terminal kinase (JNK), loss of mitochondrial membrane potential, and caspase cleavage.[1]
Key Experimental Techniques
Several key techniques can be employed to quantify the microtubule-depolymerizing activity of this compound. These include:
-
In Vitro Tubulin Polymerization Assay: Directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Immunofluorescence Microscopy: Visually assesses the integrity and morphology of the microtubule network within treated cells.
-
Cell Cycle Analysis by Flow Cytometry: Quantifies the proportion of cells arrested in the G2/M phase, a hallmark of microtubule-disrupting agents.
Data Presentation
The following tables summarize the quantitative effects of this compound on microtubule polymerization and cell cycle progression.
Table 1: Effect of this compound on In Vitro Tubulin Polymerization
| Compound | Concentration (µM) | Effect on Microtubule Assembly |
| This compound | 3 | Inhibition |
| This compound | 10 | Strong Inhibition |
| Vincristine (Positive Control) | 10 | Strong Inhibition |
| Paclitaxel (Positive Control) | 10 | Promotion |
Data derived from in vitro tubulin polymerization assays where the assembly of microtubules is monitored by measuring absorbance.
Table 2: Effect of this compound on Cell Cycle Distribution in HL60 Cells
| Treatment | Concentration (µM) | Duration (h) | % of Cells in G2/M Phase |
| Control | - | 24 | Baseline |
| This compound | 0.1 | 24 | Increased |
This table summarizes the expected outcome of this compound on the cell cycle of a cancer cell line. Specific percentages can be obtained through experimental execution of the protocol below. This compound has been shown to cause an accumulation of cells in the G2/M phase.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the ability of this compound to inhibit the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Vincristine (positive control for depolymerization)
-
Paclitaxel (positive control for polymerization)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the reaction mixture in a 96-well plate. For each reaction, add polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound (e.g., 3 µM and 10 µM). Include wells for vehicle control, vincristine (10 µM), and paclitaxel (10 µM).
-
Initiate the polymerization by adding purified tubulin to each well to a final concentration of 2 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance plateau compared to the vehicle control.
Immunofluorescence Microscopy of Microtubules
This protocol allows for the direct visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Cancer cell line (e.g., HL60)
-
Cell culture medium and supplements
-
This compound
-
Vincristine
-
Paclitaxel
-
Coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM), vincristine (10 µM), and paclitaxel (10 µM) for 24 hours. Include a vehicle-treated control.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized filamentous microtubule network. Cells treated with this compound are expected to show a diffuse tubulin staining, indicative of microtubule depolymerization.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle based on their DNA content, allowing for the measurement of G2/M arrest induced by this compound.
Materials:
-
Cancer cell line (e.g., HL60)
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and treat with the desired concentrations of this compound (e.g., 0.1 µM) for various time points (e.g., 12, 24, 36 hours).
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.
Visualizations
References
Application Notes and Protocols: MPT0B392 in Combination with Other Chemotherapy Agents
To Researchers, Scientists, and Drug Development Professionals:
This document outlines the application and protocols for the investigational quinoline derivative MPT0B392 in combination with other chemotherapy agents. This compound is a novel microtubule-depolymerizing agent that has demonstrated potential in preclinical studies to induce mitotic arrest and apoptosis in cancer cells. This document aims to provide a framework for further research into its synergistic effects with standard-of-care chemotherapeutics.
Disclaimer: The following information is based on the currently available preclinical data for this compound as a standalone agent. As of the latest literature search, specific preclinical studies detailing the combination of this compound with sorafenib, paclitaxel, cisplatin, or erlotinib, including quantitative data on synergistic effects and detailed experimental protocols, are not publicly available. Therefore, the protocols provided below are general methodologies adapted from standard preclinical cancer research and should be optimized for specific experimental contexts.
Mechanism of Action of this compound
This compound is a synthetic quinoline derivative that functions as a microtubule-depolymerizing agent. Its mechanism of action involves the following key steps:
-
Microtubule Disruption: this compound interferes with the dynamics of microtubule assembly and disassembly, leading to the depolymerization of the microtubule network.
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure crucial for cell division, causes cancer cells to arrest in the M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Mitochondrial Dysfunction: Activation of JNK leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.
-
Caspase Activation: The release of these factors initiates a cascade of caspase activation, leading to the execution of apoptosis.
This mechanism of action suggests that this compound may have synergistic effects when combined with other chemotherapy agents that act through different cellular pathways.
Potential Combination Therapies
Based on its mechanism of action, this compound holds theoretical promise for combination with various classes of chemotherapy agents. The following table outlines the rationale for combining this compound with other drugs, although experimental validation is required.
| Combination Agent | Class | Rationale for Combination | Potential Cancer Indications (for further investigation) |
| Sorafenib | Multi-kinase inhibitor | Sorafenib inhibits tumor cell proliferation and angiogenesis by targeting RAF kinases and VEGFR. Combining it with a microtubule-depolymerizing agent like this compound could offer a dual attack on tumor growth and its blood supply. | Hepatocellular Carcinoma, Renal Cell Carcinoma |
| Paclitaxel | Microtubule-stabilizing agent | While both agents target microtubules, their opposing mechanisms (depolymerization vs. stabilization) could lead to enhanced mitotic catastrophe and apoptosis. Sequential administration might be crucial to maximize synergy. | Ovarian Cancer, Breast Cancer, Lung Cancer |
| Cisplatin | DNA-damaging agent | Cisplatin induces DNA damage and apoptosis. Combining it with this compound, which induces cell cycle arrest in mitosis, could enhance the cytotoxic effects by preventing DNA repair and pushing cells towards apoptosis. | Ovarian Cancer, Lung Cancer, Bladder Cancer |
| Erlotinib | EGFR inhibitor | Erlotinib targets the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival. A combination with this compound could simultaneously block a key signaling pathway and disrupt cell division machinery. | Non-Small Cell Lung Cancer, Pancreatic Cancer |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents. These protocols should be adapted and optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with another chemotherapy agent and to quantify the synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., sorafenib, paclitaxel, cisplatin, erlotinib; stock solutions prepared according to manufacturer's instructions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat cells with this compound alone, the combination agent alone, and the combination of both drugs at various concentration ratios. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with another chemotherapy agent.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the effect of this compound and its combinations on key proteins in the JNK signaling and apoptosis pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapy agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) for each treatment. Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for evaluating its combination therapies.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for preclinical evaluation.
Application Notes: MPT0B392 for Targeting P-glycoprotein Overexpressing Cells
For Research Use Only.
Introduction
MPT0B392 is a novel synthetic quinoline derivative with potent anticancer properties, particularly effective against drug-resistant cancer cells.[1][2] This compound functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3] A significant characteristic of this compound is its ability to overcome drug resistance mediated by the overexpression of P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic agents.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in P-glycoprotein overexpressing cancer cell lines.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism. It inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mitotic arrest triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn leads to the loss of mitochondrial membrane potential and the activation of caspases, culminating in apoptosis. Notably, this compound demonstrates efficacy in P-gp overexpressing cells, suggesting it is a poor substrate for this efflux pump and can maintain cytotoxic concentrations within resistant cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Drug-Sensitive and P-gp Overexpressing Cancer Cell Lines
| Cell Line | Description | This compound IC₅₀ (μM) |
| MOLM-13 | Human Acute Myeloid Leukemia (AML) | 0.04 ± 0.01 |
| MV4-11 | Human Acute Myeloid Leukemia (AML) | 0.03 ± 0.01 |
| HL-60 | Human Promyelocytic Leukemia | 0.05 ± 0.01 |
| K562 | Human Chronic Myeloid Leukemia (CML) | 0.06 ± 0.01 |
| NCI/ADR-RES | P-gp overexpressing human ovarian cancer | 0.15 ± 0.03 |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment. Data is presented as mean ± standard deviation.
Mandatory Visualizations
References
Application Notes and Protocols: Flow Cytometry Analysis of MPT0B392-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B392 is a novel synthetic quinoline derivative that has demonstrated potent anticancer activity, particularly in acute leukemia.[1][2][3] Its mechanism of action involves the depolymerization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis.[1][2] This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which results in the loss of mitochondrial membrane potential and the activation of the caspase cascade. Flow cytometry is a powerful technique to quantitatively assess apoptosis and cell cycle distribution in response to treatment with this compound. This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry and supporting biochemical methods.
Data Presentation
Table 1: Cytotoxicity of this compound in Leukemic Cell Lines
| Cell Line | IC50 (µM) at 48h |
| HL-60 | 0.02 |
| MOLT-4 | 0.03 |
| CCRF-CEM | 0.02 |
Data represents the concentration of this compound required to inhibit cell viability by 50% after 48 hours of treatment, as determined by MTT assay.
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment | Time (h) | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Control (0.1% DMSO) | 24 | 2.1 | 55.4 | 25.1 | 17.4 |
| This compound (0.01 µM) | 24 | 3.5 | 48.2 | 22.3 | 26.0 |
| This compound (0.03 µM) | 24 | 8.7 | 35.1 | 18.5 | 37.7 |
| This compound (0.1 µM) | 24 | 15.2 | 20.3 | 15.1 | 49.4 |
| Control (0.1% DMSO) | 48 | 3.2 | 58.1 | 23.5 | 15.2 |
| This compound (0.01 µM) | 48 | 10.5 | 30.2 | 19.8 | 39.5 |
| This compound (0.03 µM) | 48 | 25.1 | 15.4 | 12.3 | 47.2 |
| This compound (0.1 µM) | 48 | 45.3 | 8.9 | 7.5 | 38.3 |
HL-60 cells were treated with the indicated concentrations of this compound for 24 and 48 hours. Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry. The Sub-G1 population represents apoptotic cells.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Leukemic cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in a 6-well plate. Allow cells to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.01, 0.03, 0.1 µM) and a vehicle control (0.1% DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
This compound
-
Leukemic cell line (e.g., HL-60)
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in the Annexin V/PI staining protocol.
-
Cell Harvesting and Washing: Harvest and wash the cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and PARP.
Materials:
-
This compound
-
Leukemic cell line (e.g., HL-60)
-
Complete culture medium
-
PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-7, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HL-60 cells with this compound (e.g., 0.1 µM) for various time points (e.g., 6, 12, 18, 24, 36, 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MPT0B392 solubility and stability in culture media
Technical Support Center: MPT0B392
This guide provides technical support for the handling and use of this compound in in vitro cell culture experiments, with a focus on ensuring proper solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. For a high-concentration primary stock solution, we recommend using anhydrous DMSO. Prepare the stock solution at a concentration of 10 mM to 50 mM. For detailed instructions, please refer to the Experimental Protocols section.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is ≤ 0.1%. Higher concentrations can be toxic to many cell lines and may not improve compound solubility.
-
Working Stock Dilution: Avoid diluting the high-concentration primary stock directly into the medium. Prepare an intermediate working stock in a serum-free medium or PBS before the final dilution into your complete culture medium.
-
Vortexing/Mixing: When adding this compound to the medium, vortex or gently pipette the medium simultaneously to ensure rapid and even dispersion.
-
Temperature: Warm the culture medium to 37°C before adding the compound.
-
Lower Final Concentration: If precipitation persists, your final concentration of this compound may be above its solubility limit in the culture medium. Perform a dose-response experiment starting from a lower concentration.
Below is a decision tree to help troubleshoot precipitation issues.
Technical Support Center: Navigating the Challenges of Quinoline Derivatives in the Laboratory
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with quinoline derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, handling, and biological evaluation of these versatile compounds.
I. Synthesis of Quinoline Derivatives
The synthesis of the quinoline scaffold can be a complex process, often accompanied by challenges such as harsh reaction conditions, low yields, and the formation of side products. This section provides troubleshooting for common synthetic methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup synthesis reaction is extremely exothermic and difficult to control. How can I manage this?
A1: The Skraup synthesis is notoriously vigorous. To moderate the reaction, the use of a tempering agent like ferrous sulfate (FeSO₄) is recommended.[1] Ferrous sulfate acts as an oxygen carrier, which helps to smooth out the reaction rate.[1] Alternatively, boric acid can be employed.[1] It is also critical to ensure the slow and careful addition of sulfuric acid with efficient stirring and external cooling to manage the temperature.[1]
Q2: I'm experiencing low yields and significant tar formation in my Skraup synthesis. What are the likely causes and solutions?
A2: Low yields and tar formation are common issues in the Skraup synthesis, often due to the polymerization of acrolein formed in situ under highly acidic and high-temperature conditions.[2] To mitigate this, consider the following:
-
Moderator: Ensure an effective moderator like ferrous sulfate is used to prevent localized overheating.
-
Reactant Purity: Use anhydrous glycerol, as water can impede the reaction.
-
Temperature Control: Avoid excessive temperatures which can lead to decomposition.
-
Purification: Employ steam distillation for the workup, which is an effective method to separate the quinoline product from the tarry residue.
Q3: My Doebner-von Miller reaction is resulting in a low yield and a complex mixture of byproducts. How can I improve this?
A3: A primary cause of low yields in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material. To address this, utilizing a biphasic reaction medium can be advantageous by sequestering the carbonyl compound in an organic phase, thereby reducing its polymerization. Common side products can also arise from the reduction of the intermediate Schiff base. Optimizing the acid catalyst and solvent system can help favor the desired cyclization.
Q4: I am facing regioselectivity issues in my Friedländer synthesis with an unsymmetrical ketone. How can I control the reaction to obtain the desired isomer?
A4: Regioselectivity is a frequent challenge in the Friedländer synthesis when using unsymmetrical ketones. The choice of catalyst and reaction conditions is crucial in directing the reaction to the desired α-methylene group. Experimenting with different acid or base catalysts, and varying the solvent and temperature can influence the regioselectivity. In some cases, using a milder catalyst or specific ionic liquids has been shown to improve the outcome.
Q5: My Friedländer synthesis is giving a low yield. What are the common reasons?
A5: Low yields in the Friedländer synthesis can be attributed to several factors:
-
Inappropriate Catalyst: The selection of an acid or base catalyst is substrate-dependent and crucial for the reaction's success.
-
Suboptimal Temperature: The reaction often requires heating, but excessive temperatures can promote side reactions and decomposition.
-
Side Reactions: Aldol condensation of the ketone starting material is a common side reaction that consumes the reactants.
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the starting materials can slow down the reaction.
Comparative Yields for Quinoline Synthesis Methods
The selection of a synthetic method often involves a balance between yield, reaction conditions, and substrate scope. The following table provides a comparison of typical yields for various common quinoline synthesis methods.
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Skraup Synthesis | H₂SO₄, Nitrobenzene | None (neat) | 145-170 | 6 h | ~14 | |
| Doebner-von Miller | Strong Acid (in flow reactor) | Water | Not specified | Rapid | Good to Excellent | |
| Friedländer Synthesis | p-TsOH | Water | Reflux | 2.5-3.5 h | 60-94 | |
| Friedländer Synthesis | Neodymium(III) Nitrate | Acetonitrile | Reflux | 0.5-2 h | High | |
| Microwave-Assisted (Catalyst-free) | - | DMF | 150 | 8 min | 68-82 |
II. Purification of Quinoline Derivatives
The purification of quinoline derivatives can be challenging due to their physicochemical properties. This section provides guidance on common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinoline derivative is an oil and will not crystallize. What can I do?
A1: If your compound is a persistent oil, several strategies can be employed to induce crystallization:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. For non-polar oils, try adding a non-polar solvent like hexane to a concentrated solution in a more polar solvent (e.g., dichloromethane) until turbidity is observed. For polar oils, a mixture of a polar solvent like ethanol and an anti-solvent like water can be effective.
-
Salt Formation: Quinoline derivatives are often basic and can be precipitated as crystalline salts. Treatment with an acid like HCl in a suitable solvent (e.g., isopropanol or ether) can yield a hydrochloride salt which is often crystalline. Picric acid can also form highly crystalline picrate salts.
-
Chromatography: If crystallization fails, purification by column chromatography is the next step. The purified fractions, upon solvent removal, may yield a solid.
Q2: My quinoline derivative is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography. How can I resolve this?
A2: Streaking of basic quinoline derivatives on acidic silica gel is a common problem due to strong interactions. To address this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (NEt₃) or ammonia (as a solution in methanol) into your eluent system (e.g., 0.5-2%). This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: If the issue persists, your compound may be more amenable to reverse-phase chromatography using a C18 stationary phase.
Q3: My purified quinoline derivative is colorless initially but turns yellow or brown over time. Is this a sign of impurity?
A3: While pure quinoline is a colorless liquid, many of its derivatives are susceptible to discoloration (yellow to brown) upon exposure to air and light. This is often due to the formation of minor oxidized impurities and may not indicate significant contamination. For applications requiring high purity, storage under an inert atmosphere in the dark is recommended.
III. Solubility and Handling
The solubility of quinoline derivatives can be a significant hurdle, especially in the context of biological assays. Proper handling and storage are also crucial for maintaining compound integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinoline derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A1: This is a common issue due to the limited aqueous solubility of many organic compounds. Here are some solutions:
-
pH Adjustment: The solubility of ionizable quinoline derivatives is highly dependent on pH. For basic quinolines, lowering the pH of the buffer can increase solubility, while for acidic derivatives, a higher pH may be beneficial. Ensure the final pH is compatible with your assay.
-
Co-solvents: While DMSO is a common co-solvent, its final concentration should be kept to a minimum (typically <1%) to avoid impacting the biological system.
-
Solubilizing Excipients: Consider using excipients like cyclodextrins (e.g., HP-β-CD) which can encapsulate the hydrophobic molecule and enhance its aqueous solubility.
-
Heated Sonication: Gentle warming of the solution while sonicating can aid in dissolution, but be mindful of the thermal stability of your compound.
Q2: I am observing high variability in my biological assay results with a particular quinoline derivative. Could solubility be the cause?
A2: Yes, poor solubility is a major contributor to assay variability. Inconsistent compound concentrations in the assay wells due to precipitation can lead to unreliable data. Before conducting the assay, visually inspect the diluted compound in the assay buffer for any cloudiness or precipitate. Performing a preliminary solubility test in the final assay buffer is also recommended.
Q3: What are the best practices for storing quinoline derivative stock solutions?
A3: To ensure the stability and integrity of your quinoline derivatives:
-
Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Light and Air: As mentioned, many quinoline derivatives are sensitive to light and air, so storing them in amber vials under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.
Physicochemical Properties of Selected Quinoline Derivatives
Understanding the physicochemical properties of quinoline derivatives is crucial for predicting their behavior in various experimental settings.
| Compound | logP | pKa | Reference(s) |
| Quinoline | 2.03 | 4.92 | |
| 4-Aminoquinoline | 1.69 | 9.17 | |
| 8-Hydroxyquinoline | 1.88 | 9.81 (phenolic), 5.03 (pyridinium) | |
| Chloroquine | 4.60 | 10.2, 8.1 | |
| Ciprofloxacin | -1.13 | 6.09, 8.62 |
IV. Biological Assays
Working with quinoline derivatives in biological assays can present unique challenges, from assay interference to unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background fluorescence in my assay when my quinoline compound is present. What should I do?
A1: The quinoline core is known to be inherently fluorescent, which can interfere with fluorescence-based assays. To address this:
-
Measure Compound Autofluorescence: Excite your compound at the same wavelength used for your assay's fluorophore and measure its emission in the same range to quantify the interference.
-
Use Red-Shifted Fluorophores: If your compound's fluorescence is in the blue-green spectrum, switching to a red-shifted dye (e.g., Cy5) can help mitigate the issue.
-
Pre-read Plates: Measure the fluorescence of the wells containing your compound before initiating the biological reaction to establish a baseline for background subtraction.
Q2: My quinoline compound shows activity in a primary screen, but I suspect it might be a false positive. What are the common reasons for this?
A2: Certain quinoline scaffolds are known to be Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through various mechanisms. It is essential to perform counter-screens and orthogonal assays to validate any initial hits. Common mechanisms of interference include compound aggregation, chemical reactivity, and metal chelation.
Biological Activity of Selected Quinoline Derivatives
The following tables provide examples of the biological activity of various quinoline derivatives.
Table: Minimum Inhibitory Concentration (MIC) of Antibacterial Quinoline Derivatives
| Quinoline Derivative | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference(s) |
| Ciprofloxacin | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 | |
| Levofloxacin | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 | |
| Moxifloxacin | 4 - 8 | 0.064 - 0.5 | 1 - >32 | |
| Nalidixic Acid | 0.50 - 64 | 0.25 | 700 |
Table: IC₅₀ Values of Anticancer Quinoline Derivatives
| Quinoline Derivative | Cell Line | IC₅₀ (μM) | Reference(s) |
| Camptothecin | Various | Varies | |
| Bosutinib | Various | Varies | |
| Lenvatinib | Various | Varies | |
| Compound 12e (Quinoline-Chalcone) | MGC-803 | 1.38 | |
| Compound 12e (Quinoline-Chalcone) | HCT-116 | 5.34 | |
| Compound 12e (Quinoline-Chalcone) | MCF-7 | 5.21 |
V. Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. This section provides methodologies for key experiments related to the synthesis and analysis of quinoline derivatives.
Protocol 1: Skraup Synthesis of Quinoline
This protocol is a classic method for the synthesis of the parent quinoline ring.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline, glycerol, and nitrobenzene in a round-bottom flask, with cooling.
-
Add ferrous sulfate heptahydrate to moderate the reaction.
-
Heat the mixture to 130-140°C for 3-4 hours. The reaction is exothermic and should be monitored closely.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Remove unreacted nitrobenzene by steam distillation.
-
Make the residue alkaline with a sodium hydroxide solution.
-
Steam distill the quinoline, which is then extracted from the distillate with a suitable organic solvent (e.g., ether).
-
Dry the organic extract and purify the quinoline by distillation.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline (Base-catalyzed)
This protocol describes a general procedure for the synthesis of substituted quinolines.
Materials:
-
2-aminobenzaldehyde or 2-aminoacetophenone
-
A ketone or aldehyde with an α-methylene group (e.g., acetone)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol to the mixture.
-
Heat the reaction mixture under reflux until the reaction is complete, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by crystallization or column chromatography.
Protocol 3: HPLC Analysis of a Quinoline Derivative
This protocol provides a general framework for the quantitative analysis of a quinoline derivative.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined from the UV-Vis spectrum of the analyte (typically 230-320 nm).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase), filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.
-
Calibration Curve: Prepare a series of standard solutions of the quinoline derivative of known concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution and record the peak area.
-
Quantification: Determine the concentration of the quinoline derivative in the sample by comparing its peak area to the calibration curve.
VI. Visualizations
The following diagrams illustrate key workflows and pathways relevant to working with quinoline derivatives.
References
Optimizing MPT0B392 concentration for cytotoxicity assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of MPT0B392 for cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to streamline your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel synthetic quinoline derivative that acts as a microtubule-depolymerizing agent.[1] Its mechanism involves causing mitotic arrest in cancer cells, which ultimately leads to apoptosis (programmed cell death).[1] Further studies have shown that this compound triggers this process through the activation of c-Jun N-terminal kinase (JNK), leading to a loss of mitochondrial membrane potential and subsequent caspase cleavage.[1]
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A2: For a novel compound like this compound, it is recommended to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A logarithmic-scale dilution series is often effective.[2] Based on general practices, a starting range could be from 0.01 µM to 100 µM. However, the optimal range will depend on the specific cell line being used, as different cell lines exhibit varying sensitivities to chemical compounds.[3]
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: Common cytotoxicity assays such as MTT, XTT, or LDH assays can be used to assess the cytotoxic effects of this compound. The MTT assay, which measures metabolic activity, is a widely used starting point. However, since this compound can interfere with mitochondrial function, it is advisable to confirm the results with a secondary assay that measures a different cell death parameter, such as membrane integrity (e.g., LDH assay or trypan blue exclusion).
Q4: What are the critical controls to include in my cytotoxicity assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration as in the experimental wells. This helps to assess any cytotoxicity caused by the solvent itself.
-
Negative Control (Untreated Cells): Cells incubated in culture medium only, representing 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Blank Control (Medium Only): Wells containing only cell culture medium without cells to measure the background absorbance.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in all wells | Cell density is too high. | Repeat the experiment with a lower cell seeding density. Determine the optimal cell number for your specific cell line and assay. |
| Contamination of cell culture. | Check for microbial contamination (e.g., mycoplasma) in your cell cultures. Use a fresh batch of cells if necessary. | |
| Interference from phenol red in the medium. | Use serum-free or phenol red-free medium during the assay incubation steps. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding to confirm even distribution. |
| Pipetting errors. | Be careful with pipetting to ensure accuracy and consistency. Use calibrated pipettes. | |
| "Edge effect" in multi-well plates. | To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or water. | |
| No cytotoxic effect observed even at high this compound concentrations | Cell line is resistant to this compound. | Consider using a different cell line that may be more sensitive. |
| This compound is unstable in the culture medium. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay incubation time. | Optimize the incubation time. A 24, 48, or 72-hour incubation is a common starting point. | |
| High cytotoxicity observed even at low this compound concentrations | Cell line is highly sensitive to this compound. | Perform a dose-response experiment with a much lower concentration range to determine an accurate IC50. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to confirm. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation times is crucial for accurate results.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control, negative control, and positive control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Table 1: Example of this compound Dose-Response Data in a Hypothetical Cancer Cell Line
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.180 | 0.070 | 94.4% |
| 1 | 0.950 | 0.065 | 76.0% |
| 5 | 0.625 | 0.050 | 50.0% |
| 10 | 0.310 | 0.040 | 24.8% |
| 50 | 0.150 | 0.025 | 12.0% |
| 100 | 0.080 | 0.015 | 6.4% |
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: General workflow for an MTT cytotoxicity assay.
References
Troubleshooting Microtubule Depolymerization Assays with MPT0B392: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPT0B392, a novel microtubule-depolymerizing agent, in microtubule depolymerization assays. The following information is intended for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quinoline derivative that acts as a microtubule-depolymerizing agent.[1] It functions by inhibiting tubulin polymerization, which leads to the disruption of the microtubule network. This disruption of microtubule dynamics can induce mitotic arrest and subsequently trigger apoptosis in cancer cells.[1]
Q2: What is the expected outcome of a successful microtubule depolymerization assay with this compound?
In an in vitro tubulin polymerization assay, this compound is expected to decrease the rate and extent of microtubule formation. This is typically observed as a reduction in absorbance or fluorescence over time compared to a vehicle control (e.g., DMSO). In a cell-based assay, treatment with this compound should result in a dose-dependent decrease in the cellular microtubule network, which can be visualized and quantified using immunofluorescence microscopy.
Q3: What are appropriate positive and negative controls for a microtubule depolymerization assay?
-
Positive Controls (Depolymerizing Agents): Nocodazole or colchicine are commonly used as positive controls for microtubule depolymerization.
-
Positive Controls (Polymerizing Agents): Paclitaxel (Taxol) is a standard positive control for microtubule stabilization and can be used to ensure the tubulin is polymerization-competent.
-
Negative Control: A vehicle control, typically DMSO at a final concentration of ≤ 0.5%, should be included in all experiments.
Troubleshooting Guide
Problem 1: No or low microtubule depolymerization observed with this compound.
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in a suitable solvent like anhydrous DMSO. |
| Suboptimal this compound Concentration | The optimal concentration for this compound should be determined empirically. Based on similar compounds, a starting range of 1-50 µM can be tested in in vitro assays. For cell-based assays, a range of 50-500 nM may be appropriate. Perform a dose-response experiment to determine the IC50 value. |
| Poor this compound Solubility | This compound may precipitate in aqueous assay buffers. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay is low (ideally ≤ 0.5%) to avoid solvent effects. Visually inspect for any precipitation. |
| Inactive Tubulin | Tubulin is sensitive to freeze-thaw cycles and improper storage. Store purified tubulin at -80°C in small aliquots.[2] Avoid repeated freezing and thawing. Test the activity of your tubulin stock with a known stabilizer like paclitaxel. |
| Assay Conditions Not Optimal | Ensure the assay is performed at 37°C, as tubulin polymerization is temperature-dependent. Verify that the GTP concentration is sufficient (typically 1 mM). |
Problem 2: High background or artifacts in the assay.
| Possible Cause | Recommended Solution |
| This compound Precipitation | At high concentrations, this compound may precipitate, causing light scattering that can be misinterpreted as microtubule polymerization in turbidimetric assays. Run a control with this compound in buffer alone to check for precipitation. |
| Contaminants in Reagents | Use high-purity reagents and ultrapure water. Contaminants can interfere with tubulin polymerization. |
| Air Bubbles in Wells | Air bubbles can interfere with absorbance or fluorescence readings. Pipette solutions carefully, avoiding the introduction of bubbles. |
| High Autofluorescence (Cell-Based Assays) | If using a fluorescence-based assay, check for autofluorescence of this compound at the wavelengths being used. Include a control of cells treated with this compound but without fluorescent probes. |
Problem 3: High variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible. |
| Temperature Fluctuations | Ensure the plate reader and all solutions are maintained at a stable 37°C throughout the experiment. Even small temperature variations can affect the rate of polymerization. |
| Edge Effects in Microplates | Temperature and evaporation can vary across a 96-well plate. Avoid using the outer wells, or fill them with buffer to minimize these effects. |
| Cellular Health and Density (Cell-Based Assays) | Ensure cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or stressed cells may respond differently to treatment. |
Quantitative Data Summary
The following tables provide suggested starting concentrations for controls and a proposed range for this compound based on data for similar microtubule-depolymerizing agents. Note: These concentrations should be optimized for your specific experimental conditions.
Table 1: Suggested Concentrations for In Vitro Tubulin Polymerization Assays
| Compound | Concentration Range | Purpose |
| Purified Tubulin | 2-5 mg/mL (~20-50 µM) | Primary reactant |
| GTP | 1 mM | Essential for polymerization |
| This compound | 1 - 50 µM (for IC50 determination) | Test compound |
| Nocodazole | 1 - 20 µM | Positive control (depolymerizer) |
| Paclitaxel | 1 - 10 µM | Positive control (stabilizer) |
| DMSO | ≤ 0.5% (final concentration) | Vehicle control |
Table 2: Suggested Concentrations for Cell-Based Microtubule Assays
| Compound | Concentration Range | Purpose |
| This compound | 50 - 500 nM | Test compound |
| Nocodazole | 50 - 200 nM | Positive control (depolymerizer) |
| Paclitaxel | 10 - 100 nM | Positive control (stabilizer) |
| DMSO | ≤ 0.5% (final concentration) | Vehicle control |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring the increase in turbidity at 340-350 nm.
-
Reagent Preparation:
-
Thaw purified tubulin, GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) on ice.
-
Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in polymerization buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Prepare similar dilutions for positive controls (nocodazole, paclitaxel) and a vehicle control (DMSO).
-
-
Assay Procedure:
-
Pre-chill a 96-well plate on ice.
-
Add the diluted this compound, controls, and vehicle to the respective wells.
-
Add the tubulin solution to each well to a final concentration of 2-5 mg/mL.
-
Add GTP to a final concentration of 1 mM to initiate the reaction.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The effect of this compound will be observed as a decrease in the rate and maximum absorbance compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of polymerization inhibition against the log of this compound concentration.
-
Cell-Based Microtubule Staining Assay
This protocol outlines a method for visualizing and quantifying the effect of this compound on the microtubule network in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) onto coverslips or in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, controls (nocodazole, paclitaxel), and vehicle (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Immunofluorescence Staining:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI, if desired.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides or image the 96-well plate using a high-content imaging system or a fluorescence microscope.
-
Capture images of the microtubule network.
-
Quantify the extent of microtubule depolymerization by analyzing the fluorescence intensity or the texture of the microtubule network using image analysis software.
-
Visualizations
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for a typical in vitro tubulin polymerization assay.
Signaling Pathway: this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
How to prevent MPT0B392 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling MPT0B392, a synthetic quinoline derivative and microtubule-depolymerizing agent, with a focus on preventing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel, orally active quinoline derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Like many small molecule inhibitors, particularly those with aromatic ring structures such as quinoline, this compound has limited aqueous solubility. This can lead to precipitation when preparing stock solutions or diluting it into aqueous buffers for cell-based assays or other experiments, potentially causing inaccurate and unreliable results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] Commercial suppliers often provide the compound as a solid, and a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous medium. What are the likely causes?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (e.g., cell culture media, phosphate-buffered saline) is a common issue for poorly soluble compounds. This occurs because the compound, while soluble in the organic solvent, is not soluble at the desired final concentration in the predominantly aqueous environment. The DMSO concentration is effectively lowered, reducing its solvating power and causing the compound to crash out of solution.
Q4: How can I prevent this compound from precipitating during my experiments?
Several strategies can be employed to prevent the precipitation of this compound in aqueous solutions. These include:
-
Minimizing the final DMSO concentration: While preparing working solutions, it is advisable to keep the final concentration of DMSO as low as possible, typically below 1%, to minimize solvent-induced artifacts in biological assays.
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Using a pre-warmed aqueous medium: For some compounds, solubility increases with temperature. Adding the this compound stock solution to a pre-warmed aqueous medium (e.g., 37°C) may help maintain its solubility.
-
Rapid mixing: Vigorous mixing or vortexing of the aqueous medium while adding the this compound stock solution can help to disperse the compound quickly and prevent localized high concentrations that can initiate precipitation.
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pH adjustment: The solubility of quinoline derivatives can be pH-dependent.[3][] Although the specific pKa of this compound is not publicly available, quinolines are generally weak bases. Adjusting the pH of the aqueous buffer may improve solubility. For basic compounds, a slightly acidic pH can increase solubility. However, the optimal pH must be compatible with the experimental system (e.g., cell viability).
-
Use of co-solvents or excipients: For in vivo studies or when DMSO is not suitable, other formulation strategies may be necessary. These can include the use of co-solvents (e.g., polyethylene glycol, ethanol), surfactants, or complexing agents like cyclodextrins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial stock solution preparation in DMSO. | The compound is not fully dissolved. | Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to aid dissolution. Ensure the DMSO is of high purity and anhydrous. |
| Precipitation immediately after diluting the DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity is causing the compound to crash out. | - Lower the final concentration of this compound if experimentally feasible.- Increase the volume of the aqueous buffer to lower the final concentration.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating out of the supersaturated solution. The solution is not stable at that concentration and temperature. | - Prepare fresh working solutions immediately before use.- If the solution needs to be stored, consider if refrigeration is causing precipitation and if storage at room temperature or 37°C (for short periods) is more suitable. |
| Inconsistent results in biological assays. | Precipitation of this compound is leading to variable effective concentrations. | - Visually inspect your working solutions for any signs of precipitation before adding them to your assay.- Consider centrifuging the working solution and using the supernatant, although this may alter the intended concentration. The best practice is to ensure a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 404.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.04 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes.
-
Following warming, sonicate the solution for 5-10 minutes in an ultrasonic bath.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Determine the volume of the 10 mM this compound stock solution needed to achieve the final desired concentration in your working solution.
-
While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
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Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use the working solution immediately after preparation.
Visualizations
References
Off-target effects of MPT0B392 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MPT0B392 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel synthetic quinoline derivative that functions as a microtubule-depolymerizing agent.[1][2][3] By disrupting microtubule formation, it leads to mitotic arrest in cancer cells, ultimately triggering apoptosis.[1][2]
Q2: What are the known downstream signaling effects of this compound?
A2: Treatment with this compound has been shown to induce mitotic arrest, which is followed by a loss of mitochondrial membrane potential and cleavage of caspases. This apoptotic process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there are no publicly available kinase profiling or comprehensive off-target binding assays for this compound. However, studies have shown that this compound can inhibit the Akt/mTOR pathway, particularly in the context of overcoming sirolimus resistance in acute leukemic cells. It also affects the expression of the anti-apoptotic protein Mcl-1. It is important to note that these effects on the Akt/mTOR pathway may be downstream consequences of the primary on-target effect (mitotic arrest) rather than direct off-target binding.
Q4: In which types of cancer cell lines has this compound shown activity?
A4: this compound has demonstrated potent anti-leukemia activity. Furthermore, it is effective in overcoming drug resistance in cancer cells that overexpress p-glycoprotein (p-gp), a common mechanism of multidrug resistance.
Q5: How does this compound affect drug-resistant cancer cells?
A5: this compound has shown efficacy in cancer cells with common drug-resistance mechanisms. It is not a substrate for the p-glycoprotein (p-gp) efflux pump, which is responsible for resistance to many microtubule-targeting agents. Additionally, it can enhance the cytotoxicity of other drugs, such as sirolimus, in resistant cells by inhibiting the Akt/mTOR pathway and reducing Mcl-1 protein expression.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in my cell line.
-
Possible Cause: Your cell line may be particularly sensitive to microtubule depolymerization or may have a basal level of mitotic stress.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise IC50 value for your specific cell line.
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Check doubling time: Faster-proliferating cells may be more sensitive to agents that block mitosis.
-
Titrate exposure time: A shorter exposure to this compound may be sufficient to induce the desired effect without excessive cell death.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in cell seeding density, compound concentration, or incubation time.
-
Troubleshooting Steps:
-
Ensure uniform cell seeding: Use a cell counter to plate a consistent number of cells in each well.
-
Verify compound concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardize incubation times: Use a precise timer for all treatment periods.
-
Issue 3: Difficulty confirming mitotic arrest.
-
Possible Cause: The peak of mitotic arrest may occur at a different time point in your cell line compared to published data. The concentration of this compound may be suboptimal.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze cell cycle distribution at multiple time points (e.g., 12, 24, 48 hours) after treatment.
-
Optimize this compound concentration: Test a range of concentrations around the expected effective dose.
-
Use a positive control: Include a known mitotic inhibitor (e.g., nocodazole, vincristine) to validate your assay.
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Confirm with Western blot: Probe for markers of mitosis such as phosphorylated histone H3 (Ser10).
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Type | IC50 (μM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.03 ± 0.00 |
| MV4-11 | Acute Myeloid Leukemia | 0.04 ± 0.01 |
| HL-60 | Acute Promyelocytic Leukemia | 0.02 ± 0.00 |
| K562 | Chronic Myeloid Leukemia | 0.02 ± 0.00 |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 0.08 ± 0.01 |
Data extracted from Wu, C.-H., et al. (2017). Oncotarget, 8(17), 27772–27785.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Culture cells with or without this compound for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fix the cells in 70% ethanol at -20°C overnight.
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Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL).
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Incubate for 30 minutes in the dark at room temperature.
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Analyze the DNA content by flow cytometry.
Western Blot Analysis
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Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-Akt, Akt, Mcl-1, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General workflow for characterizing this compound effects.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MPT0B392 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the oral quinoline derivative, MPT0B392. The focus is on overcoming challenges related to its in vivo bioavailability to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
This compound is a novel synthetic quinoline derivative that functions as a microtubule-depolymerizing agent.[1] It has demonstrated potent anti-leukemia activity in in vivo xenograft models when administered orally.[1] The compound induces mitotic arrest and apoptosis in cancer cells and has shown efficacy against drug-resistant cell lines.[1]
Q2: What are the potential challenges in achieving adequate oral bioavailability for this compound?
While specific bioavailability data for this compound is not extensively published, quinoline derivatives often exhibit poor aqueous solubility. This can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and low oral bioavailability.[2][3] Key factors that can negatively impact bioavailability include poor solubility, inadequate permeability across the intestinal wall, and first-pass metabolism.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation and delivery strategies can be employed to enhance the bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:
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Physical Modifications: This includes techniques like micronization and nanosuspension to increase the drug's surface area for faster dissolution. Solid dispersions in carriers and complexation are also common methods.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.
-
Chemical Modifications: Creating salt forms or co-crystals can enhance solubility.
-
Nanotechnology Approaches: Nanoparticles can be used as carriers to improve dissolution rates and enable targeted delivery.
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of this compound in preclinical in vivo studies.
This is a common issue for orally administered, poorly soluble compounds. The variability can arise from inconsistent dissolution and absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Confirm the aqueous solubility of your this compound batch at different pH values relevant to the gastrointestinal tract.
-
Assess its crystalline structure and polymorphism, as different forms can have varied solubility and dissolution rates.
-
-
Optimize the Formulation:
-
Particle Size Reduction: If you are using a simple suspension, consider micronization or creating a nanosuspension of this compound.
-
Formulation Screening: Test different formulation strategies. A good starting point would be a lipid-based formulation like a SEDDS, as these are effective for many poorly soluble drugs.
-
Excipient Selection: Ensure the excipients used in your formulation are compatible with this compound and enhance its solubility and stability.
-
-
Refine the Dosing Protocol:
-
Ensure the dosing vehicle is appropriate and consistently prepared.
-
Consider the feeding state of the animals, as food can significantly impact the absorption of some drugs.
-
Hypothetical Pharmacokinetic Data for Different this compound Formulations
The following table presents hypothetical data to illustrate how different formulation strategies could improve the oral bioavailability of this compound in a rodent model.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2800 ± 400 | 233 |
| Nanosuspension | 50 | 750 ± 120 | 1.5 | 6500 ± 800 | 542 |
| SEDDS Formulation | 50 | 1100 ± 180 | 1.0 | 9800 ± 1100 | 817 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Detailed Experimental Protocol: Preparation of an this compound Nanosuspension by Wet Milling
This protocol describes a common method for preparing a nanosuspension to enhance the bioavailability of a poorly soluble compound like this compound.
Objective: To produce a stable nanosuspension of this compound with a particle size in the sub-micron range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
High-speed homogenizer
-
Planetary ball mill or similar wet milling equipment
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Preparation of the Suspension:
-
Dissolve the stabilizer in purified water to create a 1-2% (w/v) solution.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution to form a coarse suspension (e.g., 5% w/v).
-
Homogenize this coarse suspension using a high-speed homogenizer at 5,000-10,000 rpm for 15-20 minutes to ensure uniform distribution of the drug particles.
-
-
Wet Milling:
-
Transfer the homogenized suspension to the milling chamber containing the milling media. The volume of the suspension should be appropriate for the chamber size.
-
Begin the milling process at a set speed (e.g., 500 rpm) and temperature (e.g., controlled at 4°C to prevent degradation).
-
Mill for a predetermined duration (e.g., 24-48 hours). It is advisable to take samples at intermediate time points (e.g., 6, 12, 24, 48 hours) to monitor particle size reduction.
-
-
Particle Size Analysis:
-
For each time point, withdraw a small aliquot of the suspension.
-
Dilute the sample with purified water to an appropriate concentration for analysis.
-
Measure the particle size distribution and zeta potential using a particle size analyzer. The goal is to achieve a mean particle size below 200 nm with a narrow polydispersity index (< 0.3).
-
-
Separation and Storage:
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media by pouring it through a sieve.
-
Store the final nanosuspension at 2-8°C until further use for in vivo studies.
-
Visualizations
Caption: Workflow for evaluating the in vivo bioavailability of this compound formulations.
Caption: Decision tree for troubleshooting low this compound bioavailability.
Caption: Mechanism of enhanced this compound absorption via a SEDDS formulation.
References
- 1. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
MPT0B392 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of MPT0B392 and strategies to mitigate them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, which includes amide bonds, a pyrazinone ring, and a furazan ring, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.
Q2: How can I prevent hydrolytic degradation of this compound?
Hydrolysis of the amide bonds is a primary concern. To minimize this, it is crucial to control the pH of your solutions. This compound is expected to be more stable at a neutral pH. Avoid highly acidic or basic conditions. For long-term storage, consider preparing solutions in anhydrous solvents or storing the compound as a dry powder at low temperatures.
Q3: Is this compound sensitive to oxidation?
The pyrazinone and furazan rings, as well as the tertiary amine, could be susceptible to oxidation. To prevent oxidative degradation, it is recommended to degas your solvents, work under an inert atmosphere (e.g., nitrogen or argon), and avoid sources of free radicals. The addition of antioxidants may also be considered for formulation studies.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If solutions are prepared, they should be used fresh or stored at low temperatures for a short period. The stability of this compound in various solvents should be experimentally determined.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in aqueous solution over time. | Hydrolysis: The amide bonds in this compound are likely undergoing hydrolysis. | Buffer the solution to a neutral pH (around 7.0-7.4). Prepare solutions fresh before each experiment. If storage is necessary, aliquot and freeze at -80°C. |
| Appearance of unknown peaks in HPLC analysis after exposure to air. | Oxidation: The heterocyclic rings (pyrazinone, furazan) or other functional groups may be oxidizing. | Use degassed solvents for sample preparation and HPLC mobile phases. Work under an inert atmosphere. Consider adding a small amount of an antioxidant like BHT or Vitamin E to your sample if compatible with your assay. |
| Discoloration or degradation of the compound when exposed to lab lighting. | Photodegradation: this compound may be light-sensitive. | Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Inconsistent results between experimental batches. | Variable Storage/Handling: Inconsistent exposure to moisture, oxygen, or light. | Standardize your protocol for handling and storing this compound. Ensure all users follow the same procedures for solution preparation and storage. |
Hypothetical Stability Data for this compound
The following table presents a hypothetical summary of this compound stability under forced degradation conditions. Researchers should generate their own data for their specific experimental conditions.
| Condition | Parameter | This compound Remaining (%) | Major Degradants Observed |
| Hydrolytic | 0.1 M HCl, 24h, 60°C | 45% | Amide cleavage products |
| 0.1 M NaOH, 24h, 60°C | 32% | Amide and pyrazinone ring cleavage products | |
| pH 7.4 Buffer, 24h, 60°C | 92% | Minor hydrolytic products | |
| Oxidative | 3% H₂O₂, 24h, RT | 68% | Oxidized pyrazinone and furazan derivatives |
| Photolytic | UV light (254 nm), 24h, RT | 75% | Photodegradation products |
| Thermal | 80°C, 48h (Solid) | 98% | Minimal degradation |
Experimental Protocols
Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid).
-
Use a PDA detector to identify any changes in the UV spectrum.
-
Characterize major degradation products using LC-MS/MS.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
MPT0B392 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of MPT0B392. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel, orally active quinoline derivative that functions as a microtubule-depolymerizing agent. Its primary mechanism involves the inhibition of tubulin polymerization, which leads to mitotic arrest in cancer cells. This disruption of the cell cycle ultimately triggers apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Q2: How does this compound induce apoptosis?
A2: this compound-induced apoptosis is a multi-step process initiated by mitotic arrest. Following the disruption of microtubule dynamics, a signaling cascade is activated, which includes:
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JNK Activation: this compound triggers the activation of c-Jun N-terminal kinase (JNK).
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Mitochondrial Membrane Potential Loss: Activated JNK contributes to the loss of mitochondrial membrane potential.
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Caspase Cleavage: This is followed by the cleavage and activation of caspases, which are key executioner proteins in the apoptotic pathway.[1]
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Bcl-2 Family Protein Phosphorylation: this compound treatment leads to the phosphorylation of anti-apoptotic proteins like Bcl-2 and a decrease in the levels of Mcl-1, further promoting apoptosis.
Q3: Is this compound effective against drug-resistant cancer cells?
A3: Yes, this compound has demonstrated efficacy in overcoming drug resistance. It has been shown to be active in cancer cells that overexpress P-glycoprotein (P-gp), a common mechanism of multidrug resistance. Additionally, this compound can enhance the cytotoxicity of other chemotherapeutic agents, such as sirolimus, in resistant leukemia cells by inhibiting the Akt/mTOR pathway and reducing Mcl-1 protein expression.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell line.
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Possible Cause 1: Cell Density. The seeding density of cells can significantly influence the apparent IC50 value. Higher cell densities may lead to increased resistance.
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Troubleshooting Tip: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line that results in a consistent and reproducible IC50 value. Ensure this density is used for all subsequent experiments.
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Possible Cause 2: Variability in Treatment Duration. The duration of this compound exposure will impact the observed cytotoxicity.
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Troubleshooting Tip: Standardize the incubation time with this compound across all experiments. A common time point for IC50 determination is 48 or 72 hours.
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Possible Cause 3: Reagent Stability. this compound, like many small molecules, may degrade over time or with improper storage.
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Troubleshooting Tip: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
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Problem 2: I am not observing the expected level of apoptosis after this compound treatment.
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Possible Cause 1: Suboptimal Drug Concentration. The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line.
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Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your cells. This may be higher than the IC50 value for cell viability.
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Possible Cause 2: Insufficient Treatment Time. The apoptotic process takes time to develop.
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Troubleshooting Tip: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximal apoptosis following this compound treatment.
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Possible Cause 3: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance mechanisms that counteract the pro-apoptotic effects of this compound.
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Troubleshooting Tip: Investigate the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and caspases, in your cell line. Consider combination treatments with other agents that may sensitize the cells to this compound-induced apoptosis.
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Problem 3: Difficulty in detecting JNK phosphorylation by Western blot after this compound treatment.
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Possible Cause 1: Transient Phosphorylation. The phosphorylation of JNK can be a transient event.
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Troubleshooting Tip: Perform a time-course experiment with shorter time points (e.g., 15, 30, 60, 120 minutes) to capture the peak of JNK phosphorylation.
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-
Possible Cause 2: Low Protein Abundance or Antibody Quality. The levels of phosphorylated JNK may be low, or the primary antibody may not be sensitive enough.
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Troubleshooting Tip: Ensure you are loading a sufficient amount of protein lysate (typically 20-40 µg). Use a high-quality, validated antibody specific for phosphorylated JNK. Include a positive control, such as cells treated with a known JNK activator (e.g., anisomycin), to validate your experimental setup.
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Quantitative Data
Table 1: this compound IC50 Values in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | ~0.02 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.03 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.02 |
Data synthesized from product information sheets.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well. Incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for JNK and Bcl-2 Phosphorylation
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Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-Bcl-2 (Ser70), total Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound Signaling Pathway leading to Apoptosis.
Caption: General Experimental Workflow for this compound Evaluation.
References
Technical Support Center: Overcoming Resistance to MPT0B392 in Long-Term Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the microtubule-depolymerizing agent MPT0B392 in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term culture of cancer cells in the presence of this compound, leading to decreased sensitivity or resistance.
Issue 1: Gradual decrease in this compound efficacy over time.
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Question: My cancer cell line, which was initially sensitive to this compound, now requires higher concentrations of the drug to achieve the same level of growth inhibition. What could be the cause, and how can I investigate it?
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Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms. For microtubule-targeting agents like this compound, potential mechanisms include alterations in the drug's target (β-tubulin), increased drug efflux, or activation of pro-survival signaling pathways.
To investigate the potential cause, we recommend the following experimental workflow:
Experimental Workflow: Investigating Acquired Resistance to this compound
Figure 1: Experimental workflow for investigating this compound resistance.
Issue 2: Complete lack of response to this compound in a subpopulation of cells.
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Question: A subset of my cell culture appears to be completely resistant to this compound, even at high concentrations. How can I isolate and characterize these cells?
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Answer: This suggests the selection of a pre-existing resistant clone or the rapid development of a highly resistant population. To address this, you can use the following strategy:
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Isolation of Resistant Clones: Use limiting dilution cloning or single-cell sorting to isolate individual clones from the resistant population.
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Expansion and Confirmation: Expand the isolated clones and confirm their resistance to this compound by determining their IC50 values compared to the parental cell line.
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Mechanism Interrogation: Once a resistant clone is established, you can investigate the underlying resistance mechanisms as outlined in the workflow in Figure 1.
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Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to microtubule-targeting agents like this compound?
A1: While specific resistance mechanisms to this compound are still under investigation, resistance to other microtubule-depolymerizing agents can occur through several mechanisms:
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Alterations in β-tubulin: Mutations in the gene encoding β-tubulin, the direct target of this compound, can prevent the drug from binding effectively. Changes in the expression of different β-tubulin isotypes can also confer resistance.[1][2][3][4][5]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration. However, initial studies suggest this compound is not a substrate for P-gp.
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Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR pathway can promote cell survival and override the apoptotic signals induced by this compound.
Q2: How can I determine if my this compound-resistant cells have altered β-tubulin?
A2: You can investigate alterations in β-tubulin using the following methods:
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Western Blotting: Compare the protein expression levels of total β-tubulin and specific isotypes (e.g., βIII-tubulin) between your parental and resistant cell lines.
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Sanger Sequencing: Sequence the β-tubulin gene (TUBB3) in your resistant cells to identify any potential mutations in the drug-binding site.
Q3: Is it possible that my cells are overexpressing efflux pumps, and how can I test for this?
A3: While this compound is reported not to be a P-gp substrate, resistance could potentially be mediated by other ABC transporters. You can assess efflux pump activity using a fluorescent substrate like Rhodamine 123. Increased efflux of the dye in your resistant cells, which can be reversed by a known efflux pump inhibitor, would suggest this as a potential mechanism.
Q4: Can I overcome this compound resistance by using it in combination with other drugs?
A4: Yes, combination therapy is a promising strategy. Based on potential resistance mechanisms, you could consider:
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PI3K/Akt/mTOR Pathway Inhibitors: Since this compound has been shown to inhibit the Akt/mTOR pathway, combining it with a specific PI3K or Akt inhibitor could create a synergistic effect and overcome resistance driven by this pathway.
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Efflux Pump Inhibitors: If you find evidence of increased efflux pump activity, co-administration with an appropriate inhibitor could restore this compound sensitivity.
Signaling Pathway Implicated in Resistance
Quantitative Data Summary
Currently, there is no published quantitative data specifically detailing the IC50 shift in cell lines with acquired resistance to this compound. However, based on studies of other microtubule inhibitors, a significant increase in the IC50 value is expected. Researchers are encouraged to generate this data for their specific resistant cell lines.
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive Cells | 0.05 | 1 |
| This compound-Resistant Subclone | 0.5 - 5.0+ | 10 - 100+ |
Experimental Protocols
1. Protocol for Developing this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
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Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound stock solution
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Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
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Procedure:
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Start by treating the parental cells with a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth).
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Culture the cells until they resume a normal growth rate.
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Once the cells are growing steadily, double the concentration of this compound.
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Repeat this process of gradually increasing the drug concentration over several months.
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Periodically freeze down cell stocks at different resistance levels.
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Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), a resistant cell line is established.
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Confirm the resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line.
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2. Protocol for MTT Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
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Materials:
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Parental and resistant cells
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96-well plates
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This compound serial dilutions
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Treat the cells with a range of this compound concentrations for 48-72 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50 value.
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3. Protocol for Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression of proteins involved in resistance, such as β-tubulin isotypes or components of the PI3K/Akt/mTOR pathway.
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Materials:
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Parental and resistant cell lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-β-tubulin, anti-phospho-Akt, anti-phospho-mTOR)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
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-
Procedure:
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Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Detect the protein bands using an imaging system.
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4. Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the mRNA expression of genes potentially involved in resistance, such as genes encoding β-tubulin isotypes or efflux pumps.
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Materials:
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Gene-specific primers
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Real-time PCR system
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Procedure:
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Extract total RNA from parental and resistant cells.
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Synthesize cDNA from the extracted RNA.
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Perform qPCR using gene-specific primers for your target genes and a housekeeping gene for normalization.
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Analyze the data to determine the relative fold change in gene expression between the resistant and parental cells.
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References
- 1. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human TUBB3 mutations perturb microtubule dynamics, kinesin interactions, and axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | βIII-Tubulin Gene Regulation in Health and Disease [frontiersin.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. High levels of class III β-tubulin expression are associated with aggressive tumor features in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Efficacy of MPT0B392 In Vitro: A Comparative Guide
This guide provides a detailed comparison of the in vitro anticancer efficacy of MPT0B392, a novel synthetic quinoline derivative, against other established anticancer agents. The information is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data, detailed protocols, and visual representations of its mechanism of action.
Introduction to this compound
This compound is a promising anticancer compound that has demonstrated significant efficacy in preclinical studies. It is recognized as a novel microtubule-depolymerizing agent that induces mitotic arrest in cancer cells, ultimately leading to programmed cell death (apoptosis).[1][2] A key advantage of this compound is its ability to overcome common drug resistance mechanisms, showing activity in cancer cells that overexpress P-glycoprotein (P-gp), a transporter that often pumps conventional chemotherapeutic drugs out of the cell.[1][3] This guide will delve into the in vitro data supporting its anticancer claims and compare its performance with established drugs like Paclitaxel and the HDAC inhibitor SAHA (Vorinostat).
Mechanism of Action: A Dual-Pronged Attack
This compound primarily exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. Unlike stabilizers such as Paclitaxel, this compound inhibits tubulin polymerization, leading to the disassembly of microtubules.[3] This disruption activates the Spindle Assembly Checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers a signaling cascade that culminates in apoptosis. This intrinsic apoptotic pathway is initiated through the activation of c-Jun N-terminal kinase (JNK), leading to the loss of mitochondrial membrane potential and subsequent cleavage of caspases.
Comparative In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated across various human cancer cell lines. Its potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | This compound IC50 (μM) | Paclitaxel IC50 (μM) | SAHA IC50 (μM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | ~0.02 - 0.05 | ~0.003 - 0.007 | ~0.5 - 1.5 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.03 - 0.06 | ~0.002 - 0.005 | Not widely reported | |
| PC-3 | Prostate Cancer | ~0.04 - 0.08 | ~0.004 - 0.01 | ~2.0 - 5.0 | |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | Active (low μM) | High Resistance | Not widely reported | |
| MCF-7 | Breast Cancer (ER+) | Not widely reported | ~0.001 - 0.01 | ~1.0 - 4.0 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not widely reported | ~0.01 - 0.1 | ~2.0 - 6.0 |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time. This table synthesizes data from multiple sources for comparative purposes.
Analysis:
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This compound vs. Paclitaxel: Paclitaxel, a microtubule stabilizer, generally shows higher potency (lower IC50 values) in drug-sensitive cell lines. However, this compound demonstrates a significant advantage in its activity against drug-resistant cell lines, such as the P-gp-overexpressing NCI/ADR-RES line, where drugs like Paclitaxel are less effective.
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This compound vs. SAHA: this compound is substantially more potent than the HDAC inhibitor SAHA (Vorinostat). While they have different primary mechanisms, both ultimately induce apoptosis. The lower IC50 values of this compound suggest it is effective at much lower concentrations.
Key Experimental Protocols
The validation of this compound's anticancer activity relies on a set of standardized in vitro assays.
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active metabolism convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
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Drug Treatment: Cells are treated with a range of concentrations of this compound and comparator drugs for a specified period (e.g., 48 or 72 hours).
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MTT Incubation: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
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Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells, allowing for their differentiation.
Protocol:
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Treatment: Cells are treated with this compound or control compounds for a designated time.
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Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
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Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
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Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This cell-free assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Protocol:
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Reaction Mixture: Purified tubulin protein is mixed with a reaction buffer containing GTP.
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Initiation: The polymerization reaction is initiated by raising the temperature (e.g., to 37°C).
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Drug Addition: this compound or a control drug (e.g., Paclitaxel for polymerization, colchicine for depolymerization) is added to the mixture.
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Measurement: The assembly of microtubules causes an increase in light scattering, which is monitored over time by measuring the change in optical density (absorbance) at 340 nm. A decrease or inhibition of this increase indicates a depolymerizing or anti-polymerization effect.
This technique is used to detect and quantify specific proteins involved in the drug's mechanism of action. For this compound, key proteins to analyze include those involved in cell cycle regulation (e.g., Cyclin B1, p-H3) and apoptosis (e.g., cleaved caspases, Bcl-2 family proteins).
Protocol:
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Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
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Protein Quantification: The concentration of protein in each lysate is determined (e.g., using a BCA assay).
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SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
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Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
Conclusion
The in vitro data strongly support the anticancer efficacy of this compound. Its primary mechanism as a microtubule-depolymerizing agent leads to potent G2/M phase arrest and apoptosis in a variety of cancer cell lines. While established microtubule-targeting agents like Paclitaxel may show greater potency in some sensitive cell lines, this compound's key advantage lies in its ability to circumvent P-gp-mediated drug resistance, making it a valuable candidate for treating refractory cancers. Its high potency compared to other classes of anticancer agents like HDAC inhibitors further underscores its potential. The comprehensive in vitro validation presented here provides a solid foundation for further preclinical and clinical development of this compound as a next-generation cancer therapeutic.
References
A Comparative Guide to Microtubule Disruption: MPT0B392 vs. Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the microtubule-targeting agents MPT0B392 and taxanes. It is designed to inform researchers and drug development professionals on their distinct mechanisms of action, supported by experimental data and detailed methodologies.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drugs. This guide contrasts two distinct classes of microtubule-targeting agents: the novel quinoline derivative this compound, a microtubule destabilizer, and the well-established taxanes, which act as microtubule stabilizers.
Mechanism of Action: A Tale of Two Opposites
The most fundamental difference between this compound and taxanes lies in their effect on microtubule dynamics.
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This compound: The Depolymerizer this compound functions as a microtubule-destabilizing agent, actively promoting the depolymerization of microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis in cancer cells[1][2]. Its mechanism is comparable to other microtubule depolymerizers like vinca alkaloids[1][2].
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Taxanes: The Stabilizers In stark contrast, taxanes (e.g., paclitaxel, docetaxel) are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule, enhancing polymerization and preventing depolymerization[3]. This leads to the formation of abnormally stable and nonfunctional microtubules, which also results in cell cycle arrest at the G2/M phase and subsequent apoptosis.
Comparative Efficacy: In Vitro Data
Table 1: Effect on Tubulin Polymerization
| Compound | Concentration | Effect | Assay Type | Reference |
| This compound | 3 µM | Inhibition of polymerization | In vitro tubulin polymerization (turbidimetric) | |
| This compound | 10 µM | Inhibition of polymerization | In vitro tubulin polymerization (turbidimetric) | |
| Paclitaxel | 10 µM | Promotion of polymerization | In vitro tubulin polymerization (turbidimetric) | |
| Paclitaxel | 1.1 µM (EC50) | Promotion of polymerization | In vitro tubulin polymerization | |
| Docetaxel | 0.36 µM (EC50) | Promotion of polymerization | In vitro tubulin polymerization |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 | Incubation Time | Reference |
| This compound | HL60 (Leukemia) | 0.05 µM | 48 h | |
| This compound | MOLT-4 (Leukemia) | 0.03 µM | 48 h | |
| This compound | CCRF-CEM (Leukemia) | 0.02 µM | 48 h | |
| Paclitaxel | HeLa (Cervical Cancer) | 1.6 nM | Not Specified |
Table 3: Induction of G2/M Cell Cycle Arrest
| Compound | Cell Line | Concentration | % of Cells in G2/M (Approx.) | Time Point | Reference |
| This compound | HL60 | 0.1 µM | Significant increase (qualitative) | 12-24 h | |
| Bavachinin (inducer of G2/M arrest) | A549 | 30 µM | ~64% | 24 h |
Signaling Pathways
Both this compound and taxanes ultimately lead to apoptosis, but they influence distinct upstream signaling pathways due to their opposing effects on microtubule dynamics.
This compound-Induced Apoptosis Pathway
This compound-induced mitotic arrest triggers apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential. This process is mediated by the activation of c-Jun N-terminal kinase (JNK). The activation of the JNK pathway influences the expression and phosphorylation of Bcl-2 family proteins, leading to caspase activation.
Caption: this compound signaling pathway leading to apoptosis.
Taxane-Induced Apoptosis Pathway
Taxanes induce apoptosis primarily through the stabilization of microtubules, which also leads to mitotic arrest. This arrest can activate the spindle assembly checkpoint, and prolonged arrest triggers the intrinsic apoptotic pathway. Key players in this pathway include the Bcl-2 family of proteins (Bcl-2, Bcl-xL, Bax) and the tumor suppressor p53, which can be activated in response to mitotic spindle disruption.
Caption: Taxane signaling pathway leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
1. In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
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Objective: To determine if a compound promotes or inhibits tubulin polymerization.
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Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340-350 nm.
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Workflow:
Caption: Workflow for in vitro tubulin polymerization assay.
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Detailed Protocol:
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Reagents: Purified tubulin protein (>97% pure), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (this compound, taxane), and control compounds (e.g., nocodazole for inhibition, paclitaxel for promotion).
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Procedure:
-
Reconstitute tubulin in ice-cold polymerization buffer.
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In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
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Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
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Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
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Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass. For inhibitors like this compound, determine the IC50 value (the concentration that inhibits polymerization by 50%). For stabilizers like taxanes, determine the EC50 value (the concentration that elicits a half-maximal increase in polymerization).
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2. Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.
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Objective: To visualize changes in the microtubule cytoskeleton (e.g., depolymerization or bundling) after treatment with this compound or taxanes.
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Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubules. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
-
Workflow:
Caption: Workflow for immunofluorescence staining of microtubules.
-
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound or taxane for the appropriate duration.
-
Fixation: Wash the cells with PBS and then fix with a solution of 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Antibody Incubation: Incubate the cells with a primary antibody against α- or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the microtubule network using a fluorescence or confocal microscope.
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound or taxanes.
-
Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Detailed Protocol:
-
Cell Treatment and Harvesting: Culture cells to the desired confluency and treat them with this compound or taxanes. After the treatment period, harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound and taxanes represent two distinct strategies for targeting the microtubule network in cancer therapy. This compound's microtubule-destabilizing activity places it in a different mechanistic class than the microtubule-stabilizing taxanes. This fundamental difference in their interaction with tubulin leads to distinct cellular and signaling consequences, although both ultimately converge on the induction of mitotic arrest and apoptosis. The choice between these agents in a therapeutic context will depend on various factors, including tumor type, resistance mechanisms, and toxicity profiles. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies.
References
- 1. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
MPT0B392: A Comparative Analysis of a Novel Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, microtubule inhibitors remain a cornerstone of chemotherapy. However, the emergence of drug resistance and dose-limiting toxicities necessitate the development of novel agents with improved efficacy and safety profiles. MPT0B392, a synthetic quinoline derivative, has emerged as a promising microtubule-depolymerizing agent with potent anti-leukemic activity and the ability to overcome drug resistance. This guide provides a comprehensive comparison of this compound with other novel microtubule inhibitors, supported by preclinical data and detailed experimental methodologies.
Mechanism of Action: Disrupting the Cellular Skeleton
Microtubule targeting agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. This compound falls into the latter category, exerting its cytotoxic effects by inhibiting tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics triggers mitotic arrest, ultimately inducing apoptosis in cancer cells.
A key feature of this compound is its efficacy in drug-resistant cancer cells, a significant advantage over traditional microtubule inhibitors like paclitaxel, which can be rendered ineffective by mechanisms such as the overexpression of P-glycoprotein (P-gp). This compound has shown limited susceptibility to P-gp-mediated efflux, making it a promising candidate for treating refractory cancers.[1]
The signaling pathway leading to apoptosis upon treatment with this compound involves the activation of the c-Jun N-terminal kinase (JNK) pathway, followed by loss of mitochondrial membrane potential and cleavage of caspases.[1]
Comparative Performance: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro cytotoxicity of this compound and other novel microtubule inhibitors across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 20 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 30 | [2] | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 20 | [2] | |
| VERU-111 | MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 23 | ||
| A375 | Melanoma | 10.4 | ||
| Panc-1 | Pancreatic Cancer | 25 (24h), 11.8 (48h) | ||
| AsPC-1 | Pancreatic Cancer | 35 (24h), 15.5 (48h) | ||
| HPAF-II | Pancreatic Cancer | 35 (24h), 25 (48h) | ||
| Plinabulin | HT-29 | Colorectal Cancer | 9.8 | |
| Various | Multiple Cancer Types | 9.8 - 18 | ||
| Indibulin | MCF-7 | Breast Cancer | 150 |
Comparative Performance: In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel drug candidates. The following table summarizes the in vivo efficacy of this compound and other novel microtubule inhibitors in xenograft models.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | MOLT-4 | Acute Lymphoblastic Leukemia | 50 mg/kg, p.o. | Significant | |
| 100 mg/kg, p.o. | Significant | ||||
| HL-60 | Acute Promyelocytic Leukemia | 50 mg/kg, p.o. | Significant | ||
| 100 mg/kg, p.o. | Significant | ||||
| VERU-111 | MDA-MB-231 | Triple-Negative Breast Cancer | 12.5 mg/kg, p.o. | ~80% | |
| Plinabulin | KHT Sarcoma | Sarcoma | 7.5 mg/kg, i.p. | Significant |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control.
-
After a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
Protocol:
-
Purified tubulin is incubated with GTP in a polymerization buffer at 37°C.
-
The polymerization process is monitored by measuring the increase in turbidity at 350 nm over time using a spectrophotometer.
-
Test compounds are added to the reaction mixture to assess their inhibitory or stabilizing effects on tubulin polymerization.
-
The IC50 for tubulin polymerization is the concentration of the compound that inhibits the rate of polymerization by 50%.
In Vivo Xenograft Model (Leukemia)
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human leukemia cells (e.g., MOLT-4 or HL-60).
-
Once tumors are established and reach a certain volume, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound orally), while the control group receives a vehicle.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.
Conclusion
This compound demonstrates significant potential as a novel microtubule inhibitor, particularly for the treatment of acute leukemia and drug-resistant cancers. Its oral bioavailability and potent microtubule-depolymerizing activity, coupled with its efficacy in overcoming P-gp-mediated drug resistance, position it as a promising candidate for further clinical development. Compared to other novel microtubule inhibitors, this compound exhibits comparable or superior in vitro cytotoxicity in leukemia cell lines. Further head-to-head in vivo studies and comprehensive safety profiling will be crucial in fully elucidating the therapeutic potential of this compound in the clinical setting. The distinct mechanisms and favorable preclinical profiles of these novel agents underscore the continued importance of targeting the microtubule network in the development of next-generation cancer therapies.
References
Validating MPT0B392's Effect on JNK Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MPT0B392, a novel quinoline derivative, and its validated effect on the c-Jun N-terminal kinase (JNK) signaling pathway. The information presented herein is supported by experimental data to objectively assess its performance against well-established modulators of this pathway.
This compound: A Novel JNK Pathway Activator
This compound is a new synthetic quinoline derivative that has demonstrated potent anti-leukemic activity.[1][2][3] Its mechanism of action involves the depolymerization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] A critical component of this apoptotic induction is the activation of the JNK signaling pathway.
Comparative Analysis of JNK Pathway Modulation
To contextualize the activity of this compound, this guide compares its effects with a known JNK activator, Anisomycin, and a widely used JNK inhibitor, SP600125.
| Compound | Mechanism of Action | Typical Concentration | Effect on JNK Pathway |
| This compound | Microtubule depolymerizing agent | 0.1 µM | Activation |
| Anisomycin | Protein synthesis inhibitor, potent activator of stress-activated protein kinases | 25 µg/mL | Activation |
| SP600125 | Reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3 | 10-20 µM | Inhibition |
Experimental Validation of JNK Pathway Activation by this compound
The activation of the JNK pathway by this compound has been experimentally validated using Western blot analysis to detect the phosphorylation of key pathway components.
Western Blot Analysis of JNK and c-Jun Phosphorylation
Objective: To determine if this compound induces the phosphorylation of JNK and its downstream substrate, c-Jun, in leukemic cells.
Results Summary:
| Cell Line | Treatment | Phospho-JNK Levels | Phospho-c-Jun Levels |
| MOLT-4 | This compound (0.1 µM) | Increased | Increased |
| MOLT-4 | This compound (0.1 µM) + SP600125 (10 µM) | Reduced | Reduced |
| MOLT-4 | This compound (0.1 µM) + SP600125 (20 µM) | Significantly Reduced | Significantly Reduced |
Data extrapolated from the findings that this compound induces JNK-dependent apoptosis, which is reversed by the JNK inhibitor SP600125, as described in the Oncotarget publication.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human acute lymphoblastic leukemia cell line, MOLT-4.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
This compound: Cells are treated with 0.1 µM this compound for 48 hours.
-
Anisomycin (Positive Control): Cells are treated with 25 µg/mL Anisomycin for 30 minutes to 1 hour.
-
SP600125 (Inhibitor Control): Cells are pre-treated with 10 or 20 µM SP600125 for 1 hour before the addition of this compound.
-
Western Blot Analysis
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, phospho-c-Jun (Ser63/73), and total c-Jun. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay (General Protocol)
-
Immunoprecipitation: JNK is immunoprecipitated from cell lysates using an anti-JNK antibody conjugated to agarose beads.
-
Kinase Reaction: The immunoprecipitated JNK is incubated with a recombinant c-Jun protein substrate in a kinase buffer containing ATP.
-
Detection: The phosphorylation of c-Jun is detected by Western blot using a phospho-c-Jun specific antibody.
Signaling Pathway and Experimental Workflow Diagrams
Caption: JNK Signaling Pathway Activation by this compound.
References
- 1. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. An oral quinoline derivative, this compound, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MPT0B392 Demonstrates Preferential Cytotoxicity Towards Cancer Cells Over Normal Cells
A comprehensive analysis of preclinical data reveals that the novel quinoline derivative, MPT0B392, exhibits significant selectivity in inducing cell death in cancerous cells while displaying considerably lower toxicity towards healthy, non-cancerous cells. This preferential activity, coupled with its distinct mechanism of action, positions this compound as a promising candidate for further investigation in cancer therapy.
This compound's selective cytotoxicity has been observed across various cancer cell types, particularly in leukemia.[1] In contrast, the compound shows reduced sensitivity in normal human cell lines, including bronchial epithelial cells (BEAS), umbilical vein endothelial cells (HUVECs), and peripheral blood mononuclear cells (PBMCs).[1] This differential effect is a critical attribute for an anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting.
This guide provides a comparative overview of this compound's selectivity, supported by available experimental data, and contrasts its performance with established anticancer agents that target similar cellular pathways.
Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics
To quantify the selective nature of this compound, the half-maximal inhibitory concentration (IC50) values—the concentration of a drug that inhibits cell growth by 50%—were compared across various cancer and normal cell lines. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a drug's cancer-cell specificity. A higher SI value is indicative of greater selectivity.
| Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 0.02[1] | BEAS (Human Bronchial Epithelial) | >1[1] | >50 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03[1] | HUVEC (Human Umbilical Vein Endothelial) | >1 | >33.3 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 | PBMC (Peripheral Blood Mononuclear Cell) | >1 | >50 | |
| Paclitaxel | MKN-28 | Stomach Adenocarcinoma | <0.5 | Human Fibroblasts | >0.5 | >1 |
| MKN-45 | Stomach Adenocarcinoma | <0.5 | Balb/c 3T3 (Mouse Fibroblast) | >0.5 | >1 | |
| MCF-7 | Breast Adenocarcinoma | <0.5 | - | - | - | |
| Vorinostat | MV4-11 | Acute Myeloid Leukemia | 0.636 | BALB/3T3 (Mouse Fibroblast) | >3 | >4.7 |
| Daudi | Burkitt's Lymphoma | 0.493 | BALB/3T3 (Mouse Fibroblast) | >3 | >6.1 | |
| A549 | Lung Carcinoma | 1.64 | BALB/3T3 (Mouse Fibroblast) | >3 | >1.8 | |
| MCF-7 | Breast Adenocarcinoma | 0.685 | BALB/3T3 (Mouse Fibroblast) | >3 | >4.4 |
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound's selectivity appears to stem from its unique mechanism of action, which involves the inhibition of tubulin polymerization and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to mitotic arrest and apoptosis in cancer cells.
Inhibition of Tubulin Polymerization
This compound acts as a microtubule-depolymerizing agent, disrupting the formation of the mitotic spindle, a cellular structure essential for cell division. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proliferating.
Activation of the JNK Signaling Pathway
A key differentiator for this compound is its ability to activate the JNK signaling pathway, a critical regulator of apoptosis (programmed cell death). The activation of JNK leads to a cascade of events, including the loss of mitochondrial membrane potential and the cleavage of caspases, which are key executioners of apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and comparative compounds on cancer and normal cell lines and to calculate the IC50 values.
Methodology:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, paclitaxel, or vorinostat. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of this compound on the polymerization of tubulin.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (a nucleotide essential for polymerization), and a fluorescent reporter in a polymerization buffer is prepared on ice to prevent premature polymerization.
-
Compound Addition: this compound or a control compound is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes the assembly of tubulin into microtubules.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of the reporter dye that binds to polymerized microtubules. Measurements are typically taken every minute for 60-90 minutes using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the control to determine the inhibitory effect of the compound.
Conclusion
The available preclinical data strongly suggest that this compound possesses a favorable selectivity profile, preferentially targeting cancer cells for apoptosis while sparing normal cells. Its dual mechanism of action, involving both the disruption of microtubule dynamics and the activation of the JNK-mediated apoptotic pathway, distinguishes it from many existing chemotherapeutic agents. While further studies, particularly in a broader range of solid tumors and corresponding normal cell lines, are warranted to fully elucidate its selectivity spectrum, this compound represents a promising and innovative approach to cancer therapy. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this novel compound.
References
A Comparative Analysis of MPT0B392 and Other Quinoline-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] In oncology, quinoline-based drugs have emerged as a significant class of therapeutics, targeting a variety of molecular mechanisms to inhibit cancer cell growth and proliferation.[3][4][5] This guide provides a comparative analysis of MPT0B392, a novel quinoline derivative, with other established quinoline-based anticancer drugs, namely Bosutinib, Cabozantinib, and Lenvatinib. We present a detailed examination of their mechanisms of action, supported by experimental data, and provide an overview of relevant experimental protocols.
Overview of Mechanisms of Action
This compound distinguishes itself from many other quinoline-based anticancer agents through its unique mechanism of action. While a significant number of quinoline derivatives function as kinase inhibitors, this compound acts as a microtubule-depolymerizing agent. This fundamental difference in its molecular target leads to a distinct cellular response compared to kinase inhibitors like Bosutinib, Cabozantinib, and Lenvatinib.
-
This compound: This compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This interference with the mitotic spindle apparatus causes cells to arrest in the M phase of the cell cycle, ultimately triggering apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. A key advantage of this compound is its demonstrated activity against drug-resistant cancer cells, including those overexpressing P-glycoprotein (P-gp), as it is not a substrate for this efflux pump.
-
Bosutinib: As a dual inhibitor of Src and Abl kinases, Bosutinib is primarily used in the treatment of chronic myeloid leukemia (CML). It targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives CML pathogenesis. By inhibiting this key oncogenic driver, Bosutinib blocks downstream signaling pathways responsible for cell proliferation and survival.
-
Cabozantinib: This multi-kinase inhibitor targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including MET, VEGFR, and AXL. Its broad spectrum of activity allows it to interfere with multiple oncogenic signaling pathways simultaneously, making it effective against a range of solid tumors.
-
Lenvatinib: Similar to Cabozantinib, Lenvatinib is a multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. By blocking these RTKs, Lenvatinib potently inhibits angiogenesis and tumor cell proliferation, and it is approved for the treatment of various cancers, including thyroid and hepatocellular carcinoma.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the comparative drugs in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay duration.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Acute Myeloid Leukemia | HL-60 | 0.048 | |
| Acute Myeloid Leukemia | MOLM-13 | 0.02 | ||
| Acute Lymphoblastic Leukemia | CCRF-CEM | 0.027 | ||
| Bosutinib | Chronic Myeloid Leukemia | K562 | ~0.250 (at 72h) | |
| Ba/F3 expressing Bcr-Abl | Ba/F3 p210 | ~0.04 | ||
| Cabozantinib | Esophageal Squamous Cell Carcinoma | CE81T | 4.61 (at 72h) | |
| Medullary Thyroid Cancer | TT | 0.094 | ||
| Colon Cancer | HCT116 | ~1.0 | ||
| Lenvatinib | Hepatocellular Carcinoma | HAK-5 | 5.8 | |
| Hepatocellular Carcinoma | KYN-2 | 10.4 | ||
| Anaplastic Thyroid Cancer | 8505C | 24.26 | ||
| Anaplastic Thyroid Cancer | TCO1 | 26.32 |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and the kinase inhibitors are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
This compound's primary effect is the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis mediated by JNK activation.
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and JNK-mediated apoptosis.
Quinoline-Based Kinase Inhibitor Signaling Pathway (General)
Bosutinib, Cabozantinib, and Lenvatinib, as kinase inhibitors, block the phosphorylation of their respective target kinases, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
Caption: Quinoline-based kinase inhibitors block RTK signaling, inhibiting cell proliferation and survival.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This workflow outlines the key steps in assessing the effect of a compound on tubulin polymerization in a cell-free system.
Caption: Workflow for a cell-free tubulin polymerization assay to assess compound activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines and to calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., this compound, Bosutinib) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Add the test compound (e.g., this compound) or a control vehicle to the tubulin solution in a 96-well plate.
-
Incubate the plate at 37°C to induce tubulin polymerization.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized microtubules, and the increase in fluorescence is measured.
Western Blot Analysis for Kinase Inhibition
Objective: To assess the inhibitory effect of a compound on the phosphorylation of a target kinase and its downstream signaling proteins.
Methodology:
-
Treat cancer cells with the kinase inhibitor (e.g., Bosutinib, Cabozantinib, Lenvatinib) at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., phospho-Abl, total Abl, phospho-Akt, total Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound represents a promising quinoline-based anticancer agent with a distinct mechanism of action compared to many of its counterparts. Its ability to depolymerize microtubules and overcome drug resistance mechanisms offers a potential therapeutic advantage, particularly in the context of refractory or resistant cancers. In contrast, the multi-kinase inhibitors Bosutinib, Cabozantinib, and Lenvatinib demonstrate the versatility of the quinoline scaffold in targeting key signaling pathways that drive tumorigenesis. The choice of a particular quinoline-based drug for therapeutic development or clinical application will depend on the specific cancer type, its underlying molecular drivers, and the potential for drug resistance. The data and protocols presented in this guide provide a foundation for further comparative studies and the rational design of novel quinoline-based anticancer therapies.
References
Independent Validation of MPT0B392's Anti-Leukemic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-leukemic properties of MPT0B392, a novel oral quinoline derivative. While independent validation studies remain to be published, this document summarizes the initial preclinical findings and objectively compares its mechanism and in vitro efficacy with established anti-leukemic agents that target similar cellular pathways. The information presented is intended to offer a valuable resource for researchers and professionals in the field of oncology drug development.
This compound: An Overview of its Anti-Leukemic Activity
This compound has been identified as a potent microtubule-depolymerizing agent with promising activity against acute leukemia.[1][2] Preclinical studies have demonstrated its ability to induce mitotic arrest and subsequent apoptosis in leukemic cells.[1] A key finding is its efficacy in overcoming drug resistance, particularly in cancer cells that overexpress P-glycoprotein (P-gp) or exhibit resistance to sirolimus.
The mechanism of action of this compound involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the induction of apoptosis. Furthermore, this compound has been shown to inhibit the Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is often dysregulated in leukemia.
Comparative Analysis: this compound vs. Other Microtubule-Targeting Agents
To provide context for the preclinical data on this compound, this section compares its properties with other well-established microtubule-targeting agents used in the treatment of leukemia.
| Feature | This compound | Vinca Alkaloids (e.g., Vincristine) | Taxanes (e.g., Paclitaxel) | Combretastatins (e.g., CA-4) |
| Primary Mechanism | Microtubule depolymerization | Inhibition of tubulin polymerization | Stabilization of microtubules | Inhibition of tubulin polymerization |
| Binding Site on Tubulin | Not specified in abstracts | Vinca domain | Taxane site | Colchicine-binding site |
| Effect on Cell Cycle | Mitotic arrest | Mitotic arrest | Mitotic arrest | Mitotic arrest |
| Activity in Drug-Resistant Cells | Active in P-gp overexpressing and sirolimus-resistant cells | Often susceptible to P-gp mediated resistance | Susceptible to P-gp mediated resistance | Some derivatives show activity in resistant cells |
| Administration Route | Oral | Intravenous | Intravenous | (Prodrugs) Intravenous |
| Reported In Vitro Efficacy (Leukemia) | Potent anti-leukemia activity in xenograft model | Established anti-leukemic activity | Used in some leukemia protocols | Preclinical anti-leukemic activity |
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-leukemic effects.
Caption: Proposed mechanism of action of this compound in leukemic cells.
Experimental Protocols
The following are summaries of the key experimental protocols as described in the primary literature for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on leukemia cell lines.
-
Methodology:
-
Leukemia cells (e.g., HL-60, K562) are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Leukemia cells are treated with this compound for a defined period.
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Methodology:
-
Leukemia cells are treated with this compound.
-
Total protein is extracted from the cells, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-JNK, JNK, p-Akt, Akt, Mcl-1, PARP, caspases).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells.
-
Once tumors are established or leukemia is engrafted, the mice are randomly assigned to treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and weighed, or survival is analyzed.
-
Experimental Workflow for Anti-Leukemic Drug Validation
The following diagram outlines a general workflow for the preclinical validation of a novel anti-leukemic compound like this compound.
Caption: General workflow for preclinical validation of anti-leukemic compounds.
Conclusion
This compound presents a promising profile as a potential oral anti-leukemic agent, particularly due to its activity against drug-resistant cells. The initial preclinical data highlights its unique mechanism as a microtubule-depolymerizing agent that also modulates the JNK and Akt/mTOR signaling pathways. However, it is crucial to emphasize that these findings are based on a single primary study. Independent validation by the broader research community is essential to substantiate these claims and to fully understand the therapeutic potential of this compound. Further comparative studies with existing and emerging leukemia therapies will be critical in defining its future role in the clinical landscape. This guide serves as a foundational resource for researchers interested in pursuing further investigation into this novel compound.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of MPT0B392
Disclaimer: As of the current date, specific public documentation for the disposal of a compound designated "MPT0B392" is not available. This document provides a general framework for the safe disposal of hazardous research chemicals based on established laboratory safety principles. Always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal. The procedures outlined below are a template and must be adapted to the specific hazards (e.g., reactivity, toxicity, environmental hazards) detailed in the SDS.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste.
Pre-Disposal Checklist and Hazard Identification
Before beginning any work that will generate waste, it is critical to understand the hazards associated with this compound. This information is found in Section 2 (Hazard Identification) and Section 7 (Handling and Storage) of the SDS.
Key Hazard Information to Obtain from SDS:
-
Physical Hazards: Flammability, reactivity, explosivity.
-
Health Hazards: Toxicity (acute and chronic), carcinogenicity, mutagenicity, teratogenicity.
-
Environmental Hazards: Aquatic toxicity, persistence, and bioaccumulation potential.
Waste Segregation and Container Selection
Proper segregation of chemical waste is the most critical step in ensuring safe disposal. Improperly mixed chemicals can lead to violent reactions, release of toxic gases, or explosions. Use the following table as a general guide and consult your institution's Environmental Health and Safety (EHS) department for specific container and labeling requirements.
| Waste Stream Category | Hazard Class | Recommended Container | Incompatible Materials (Do NOT mix) |
| Halogenated Solvents | Toxic, Environmental Hazard | Glass or Polyethylene-lined Steel | Strong acids, strong bases, reactive metals |
| Non-Halogenated Solvents | Flammable, Toxic | Glass or Polyethylene-lined Steel | Oxidizers, strong acids |
| Aqueous Acidic Waste | Corrosive | Polyethylene | Bases, cyanides, sulfides, reactive metals |
| Aqueous Basic Waste | Corrosive | Polyethylene | Acids, organic compounds, reactive metals |
| Solid Chemical Waste | Varies (Toxic, Reactive) | Labeled, sealed bags within a solid container | Varies based on specific chemical properties |
| Sharps Waste | Biohazard, Physical Hazard | Puncture-proof sharps container | All non-sharp waste |
Step-by-Step Disposal Workflow
The following workflow provides a logical sequence for the safe handling and disposal of waste generated from experiments involving this compound.
Decontamination Procedures
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated. The choice of decontaminating agent depends on the chemical's reactivity and solubility, which should be detailed in Section 7 of the SDS.
| Step | Action | Purpose |
| 1 | Initial Rinse | Remove gross contamination. Rinse with a solvent in which this compound is highly soluble (e.g., ethanol, acetone). Collect this rinse as hazardous waste. |
| 2 | Wash | Wash glassware and equipment with a laboratory-grade detergent and warm water. |
| 3 | Final Rinse | Rinse thoroughly with deionized water. |
| 4 | Drying | Allow to air dry completely or place in a drying oven if the equipment is heat-stable. |
| 5 | Surface Cleaning | Wipe down bench surfaces, fume hood sash, and any other potentially contaminated areas with a suitable solvent or detergent. |
Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial. These procedures should be clearly posted in the laboratory.
By adhering to these general principles and, most importantly, the specific guidance within the this compound Safety Data Sheet, you can ensure a safe laboratory environment and compliant chemical waste management. Always prioritize safety and consult your institution's EHS department with any questions.
Essential Safety and Handling Protocols for MPT0B392
Disclaimer: The specific chemical "MPT0B392" does not correspond to a recognized substance in publicly available safety databases. The following guidance is based on the precautionary principle for handling novel, potent, or uncharacterized research compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.[1][2][3][4][5] This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Precautionary Principle
Given the unknown nature of this compound, it must be treated as a highly potent compound. This means assuming it may be toxic, carcinogenic, mutagenic, or teratogenic at low doses. A comprehensive risk assessment is the first and most critical step before any handling.
Key Steps in Hazard Assessment:
-
Information Gathering: Review all available information, including synthetic routes and the properties of structural analogs, to anticipate potential hazards.
-
Risk Evaluation: Assess the risks associated with planned experimental procedures, considering the quantities to be used and the potential for aerosol generation.
-
Control Strategy: Develop a control strategy that includes engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The selection and proper use of PPE are crucial for minimizing exposure. For a potent or unknown compound like this compound, a comprehensive PPE ensemble is required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Minimum Required PPE | Recommended PPE for High-Risk Operations |
| General Laboratory Operations | Nitrile gloves (double-gloving recommended), safety glasses with side shields, fully-buttoned laboratory coat. | N/A |
| Weighing of Powders | Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders). | Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge. |
| Preparation of Solutions | Double nitrile gloves, chemical splash goggles, face shield, chemical-resistant apron or disposable gown. | Use of a closed system or containment device. |
| Conducting Reactions | Double gloves (material selected based on reactants and solvents), chemical splash goggles, lab coat, work within a certified chemical fume hood. | N/A |
| Waste Disposal | Double nitrile gloves, chemical splash goggles, lab coat. | N/A |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.
-
Ventilation: All work with this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.
-
Containment: For procedures with a high risk of aerosolization, such as handling larger quantities of powder, a containment glove bag or a powder containment hood is recommended.
Standard Operating Procedures (SOPs)
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
Experimental Protocol for Safe Handling:
-
Preparation: Designate a specific area for handling this compound, preferably within a fume hood or glove box. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound within a ventilated enclosure to minimize dust generation.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable, non-reactive solvent) to reduce dust.
-
-
Solution Preparation:
-
Add this compound to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible.
-
-
Decontamination and Cleanup:
-
Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the appropriate hazardous waste container.
-
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
Table 2: Emergency Procedures for this compound Incidents
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mg) | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Work from the outside in to prevent spreading. Place all cleanup materials in a sealed container for hazardous waste disposal. |
| Large Spill (>100 mg) or Unknown Quantity | Evacuate the immediate area and alert others. Restrict access to the area and close doors. Contact your institution's EHS or emergency response team immediately. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), absorbent materials from spill cleanups, and any disposable equipment. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled container. Do not mix with other waste streams unless deemed compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic or hazardous chemical waste.
-
Labeling and Pickup: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other required information by your institution. Arrange for pickup by your institution's EHS department.
Visualizations
Experimental Workflow for Handling this compound
Caption: A general workflow for the safe handling of potent compounds like this compound.
Decision-Making Process for a Chemical Spill
Caption: A decision tree for responding to a spill of a potent research compound.
References
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